NCGC00244536
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-(8-hydroxyquinolin-6-yl)-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-23-17-22(16-20-12-6-13-26-24(20)23)19-10-4-11-21(15-19)25(29)27-14-5-9-18-7-2-1-3-8-18/h1-4,6-8,10-13,15-17,28H,5,9,14H2,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKBXXGHEMXSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC(=C2)C3=CC(=C4C(=C3)C=CC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Role of KDM4B in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 4B (KDM4B), a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, has emerged as a critical epigenetic regulator in the landscape of oncology. Primarily known for its ability to remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/2 and H3K36me3/2), KDM4B plays a pivotal role in chromatin remodeling and the transcriptional regulation of genes integral to cancer cell proliferation, survival, metastasis, and therapeutic resistance. Its overexpression and aberrant activity are frequently observed in a multitude of malignancies, including breast, prostate, colorectal, and neuroblastoma, often correlating with poor patient prognosis. KDM4B functions as a key signaling nexus, integrating inputs from major oncogenic pathways such as those driven by the estrogen receptor (ER), androgen receptor (AR), MYC, and hypoxia-inducible factor-1α (HIF-1α). This guide provides a comprehensive technical overview of the multifaceted biological roles of KDM4B in cancer, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling networks to support ongoing research and drug development efforts.
Core Functions and Mechanisms of KDM4B
KDM4B, also known as JMJD2B, is a 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenase that primarily targets the demethylation of repressive histone marks, leading to a more open chromatin state and transcriptional activation of downstream genes.[1][2][3] Its protein structure comprises a JmjN domain, a catalytic JmjC domain, and two plant homeodomain (PHD) fingers and a double Tudor domain, which are involved in substrate recognition and binding.[1]
The primary oncogenic contribution of KDM4B is not typically through mutation but rather through its abnormal overexpression, which leads to the activation of numerous oncogenic signaling pathways.[1] This aberrant expression can be driven by various factors, including hormonal stimulation and hypoxic conditions within the tumor microenvironment.[2][4]
KDM4B in Key Oncogenic Signaling Pathways
KDM4B is a critical downstream effector and a co-regulator in several cancer-associated signaling pathways. Its ability to interact with and modulate the activity of key transcription factors places it at the heart of oncogenic transcriptional programs.
Estrogen Receptor (ER) and Breast Cancer
In ER-positive breast cancer, KDM4B is a key coactivator of ERα.[4] Estrogen (E2) stimulation induces the expression of KDM4B, which in turn is recruited to ERα target genes.[4] There, it demethylates H3K9me3, facilitating the transcription of ER-responsive genes such as MYC, CCND1, and MYB, which are crucial for cell proliferation.[4] Furthermore, KDM4B can create a positive feedback loop by demethylating the promoter of the estrogen receptor gene (ESR1) itself, allowing for the binding of transcription factors like GATA-3, thus amplifying the estrogenic signal.[4][5]
Androgen Receptor (AR) and Prostate Cancer
A similar co-activator role for KDM4B is observed in prostate cancer through its interaction with the androgen receptor (AR).[4] KDM4B enhances AR-mediated transcription and also stabilizes the AR protein by inhibiting its ubiquitination and subsequent degradation.[6] In castration-resistant prostate cancer (CRPC), KDM4B can activate autophagy through the Wnt/β-catenin signaling pathway, contributing to cell proliferation.[4]
MYC/N-Myc Pathway and Neuroblastoma
KDM4B is a critical interactor and co-regulator of the MYC family of oncoproteins. In neuroblastoma, KDM4B expression is highly correlated with MYCN amplification.[7][8] N-Myc physically interacts with KDM4B, recruiting it to the promoters of its target genes.[4][9] This recruitment leads to the removal of repressive H3K9me2/3 marks, facilitating the potent transcriptional activation of the MYC signaling pathway, which drives cell proliferation and tumor growth.[6][9] Knockdown of KDM4B in neuroblastoma models leads to decreased proliferation and tumor growth.[10]
Hypoxia and HIF-1α Signaling
The tumor microenvironment is often characterized by hypoxia, which activates the hypoxia-inducible factor-1α (HIF-1α). KDM4B is a direct transcriptional target of HIF-1α.[4][11] This induction of KDM4B under hypoxic conditions is crucial for the expression of other hypoxia-responsive genes. For instance, in colorectal cancer, KDM4B upregulates the expression of carbonic anhydrase 9 (CA9) by demethylating H3K9me3 at its promoter.[4][11] This creates a feed-forward loop that reinforces the hypoxic response and promotes tumor cell adaptation and survival.
Quantitative Data Summary
KDM4B Expression in Various Cancers
KDM4B is frequently overexpressed in a wide range of human cancers. The following table summarizes KDM4B mRNA expression levels from The Cancer Genome Atlas (TCGA) dataset, reported as median Fragments Per Kilobase of exon per Million reads (FPKM).[2][12]
| Cancer Type | TCGA Abbreviation | Median FPKM in Tumor | Median FPKM in Normal |
| Breast invasive carcinoma | BRCA | 15.6 | 8.9 |
| Prostate adenocarcinoma | PRAD | 12.1 | 7.5 |
| Lung adenocarcinoma | LUAD | 10.8 | 6.2 |
| Colon adenocarcinoma | COAD | 10.5 | 8.1 |
| Glioblastoma multiforme | GBM | 9.8 | N/A |
| Ovarian serous cystadenocarcinoma | OV | 9.5 | N/A |
| Uterine Corpus Endometrial Carcinoma | UCEC | 11.2 | 7.1 |
Data is illustrative and compiled from publicly available resources analyzing TCGA data.[2][12] Exact values may vary based on the specific dataset and analysis pipeline.
Impact of KDM4B Modulation on Target Gene Expression
Modulation of KDM4B levels, typically through shRNA-mediated knockdown, has a significant impact on the expression of its downstream target genes. The table below provides examples of fold changes in gene expression observed in cancer cell lines upon KDM4B knockdown.[1][13]
| Cancer Cell Line | Target Gene | Fold Change upon KDM4B Knockdown |
| HCT116 (Colon) | Downregulated Genes | ≥1.4 |
| HCT116 (Colon) | Upregulated Genes | ≤-1.4 |
| SKOV3ip.1 (Ovarian) | Downregulated Genes | ≥1.4 |
| SKOV3ip.1 (Ovarian) | Upregulated Genes | ≤-1.4 |
| LNCaP (Prostate) | AR-V7 | ~0.5 |
| LNCaP (Prostate) | AR | ~0.7 |
Fold change values are indicative and sourced from representative studies.[1][13]
Inhibitors of KDM4B
The development of small molecule inhibitors targeting KDM4B is an active area of research. Several compounds have been identified that inhibit the demethylase activity of KDM4B, with varying degrees of potency and selectivity.
| Inhibitor | IC50 for KDM4B | Notes |
| QC6352 | 56 ± 6 nM | Orally available pan-KDM4 inhibitor.[14][15][16][17][18] |
| NCDM-32B | Not specified, but effective in breast cancer models | Disrupts multiple pathways driving cell proliferation.[14] |
| Ciclopirox | 3.8 µM (in a TR-FRET assay) | Antifungal agent identified as a pan-KDM inhibitor.[3] |
| JIB-04 | 290 - 1100 nM (for KDM4A-E) | Pan-KDM4/5 inhibitor.[3] |
| B3 (NCGC00244536) | 10 nM | 8-hydroxyquinoline derivative.[3] |
IC50 values are dependent on the assay conditions and may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of KDM4B's biological functions. Below are representative protocols for key experimental techniques.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol outlines the key steps for performing ChIP-seq to identify the genomic binding sites of KDM4B.[13][19][20][21]
Protocol Steps:
-
Cell Cross-linking: Treat cultured cancer cells with 1% formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to KDM4B overnight.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-DNA-protein complexes.
-
Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
Co-immunoprecipitation (Co-IP)
This protocol is for identifying protein interaction partners of KDM4B.[3][7][22][23][24]
Protocol Steps:
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-KDM4B antibody.
-
Immune Complex Capture: Add fresh Protein A/G beads to pull down the KDM4B-containing protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads using a low-pH buffer or SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting with antibodies against suspected interacting partners or by mass spectrometry to identify novel interactors.
Luciferase Reporter Assay
This assay is used to measure the effect of KDM4B on the transcriptional activity of a specific promoter.[25][26][27][28]
Protocol Steps:
-
Plasmid Construction: Clone the promoter of a KDM4B target gene upstream of a luciferase reporter gene in a suitable vector.
-
Co-transfection: Co-transfect cancer cells with the luciferase reporter plasmid, a KDM4B expression plasmid (or siRNA against KDM4B), and a control plasmid expressing Renilla luciferase (for normalization).
-
Cell Lysis: After 24-48 hours, lyse the cells.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Lentiviral shRNA Knockdown
This protocol describes the stable knockdown of KDM4B expression in cancer cells.[2][29][30][31][32]
Protocol Steps:
-
shRNA Vector: Obtain or construct a lentiviral vector expressing a short hairpin RNA (shRNA) targeting KDM4B.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and lentiviral packaging plasmids.
-
Virus Harvest: Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cancer cells with the lentiviral particles in the presence of polybrene to enhance infection efficiency.
-
Selection: Select for successfully transduced cells using an appropriate antibiotic resistance marker (e.g., puromycin) present in the lentiviral vector.
-
Validation of Knockdown: Confirm the reduction in KDM4B expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Conclusion and Future Directions
KDM4B is a multifaceted epigenetic regulator with a profound impact on the initiation and progression of numerous cancers. Its central role in key oncogenic signaling pathways makes it an attractive therapeutic target. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the complex biology of KDM4B and to develop novel therapeutic strategies targeting this critical oncoprotein. Future research should focus on the development of highly specific and potent KDM4B inhibitors, the identification of predictive biomarkers for KDM4B-targeted therapies, and the exploration of combination therapies to overcome resistance mechanisms. A deeper understanding of the context-dependent functions of KDM4B in different tumor types will be essential for translating our knowledge of its biological role into effective clinical applications.
References
- 1. Histone lysine demethylase 4B regulates general and unique gene expression signatures in hypoxic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 3. Video: Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions [jove.com]
- 4. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. ImmunoPrecipitation of Nuclear Protein with Antibody Affinity Columns [en.bio-protocol.org]
- 8. The Role of Histone Demethylase KDM4B in Myc Signaling in Neuroblastoma [cancer.fr]
- 9. The Role of Histone Demethylase KDM4B in Myc Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KDM4B: A Nail for Every Hammer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Expression of KDM4B in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 14. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. QC6352 | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. rcsb.org [rcsb.org]
- 19. microbenotes.com [microbenotes.com]
- 20. epicypher.com [epicypher.com]
- 21. researchgate.net [researchgate.net]
- 22. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessing Self-interaction of Mammalian Nuclear Proteins by Co-immunoprecipitation [en.bio-protocol.org]
- 24. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. assaygenie.com [assaygenie.com]
- 27. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 28. goldbio.com [goldbio.com]
- 29. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 30. scbt.com [scbt.com]
- 31. merckmillipore.com [merckmillipore.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
Target Validation of NCGC00244536 in Prostate Cancer: A Technical Guide
Abstract: This document provides a comprehensive technical overview of the target validation of NCGC00244536, a potent inhibitor of the KDM4 family of histone demethylases, for the treatment of prostate cancer. It is intended for researchers, scientists, and drug development professionals. This guide details the molecular target, its role in prostate cancer pathogenesis, and the preclinical evidence supporting its therapeutic potential. Key experimental data are summarized, and detailed, representative protocols for target validation studies are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying science.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. While androgen deprivation therapy is the standard of care for advanced disease, many patients eventually develop castration-resistant prostate cancer (CRPC), highlighting the urgent need for novel therapeutic strategies. Epigenetic dysregulation, particularly aberrant histone methylation, has emerged as a key driver of prostate cancer progression. The KDM4/JMJD2 family of histone lysine (B10760008) demethylases are frequently overexpressed in prostate tumors and function as co-activators of the androgen receptor (AR), a critical driver of prostate cancer growth.[1][2] this compound (also known as B3) is a small molecule inhibitor of the KDM4 family, with high potency against KDM4B.[2][3][4][5] This guide summarizes the validation of KDM4B as a therapeutic target in prostate cancer using this compound.
The Molecular Target: KDM4B
The primary target of this compound is the Jumonji C (JmjC) domain-containing histone lysine demethylase 4B (KDM4B), also known as JMJD2B.[5] KDM4B belongs to a family of 2-oxoglutarate and Fe(II)-dependent oxygenases that remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). Specifically, KDM4B demethylates tri- and di-methylated H3K9 (H3K9me3/me2), histone marks associated with transcriptional repression. By removing these repressive marks, KDM4B facilitates gene expression.
In the context of prostate cancer, KDM4A and KDM4B are frequently overexpressed.[1] They act as co-activators for the androgen receptor (AR), a key transcription factor that drives the growth and survival of prostate cancer cells.[1][2] Overexpression of KDM4B is thought to enhance AR signaling, even in the low-androgen environment of CRPC.[2]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by competitively inhibiting the catalytic activity of KDM4B. This inhibition leads to an accumulation of the repressive H3K9me3 mark at the promoter regions of KDM4B target genes. This, in turn, suppresses the expression of genes crucial for prostate cancer cell proliferation and survival, including those regulated by the androgen receptor and the transcription factor B-MYB.[1][2] Notably, this mechanism of action has been shown to be effective in both AR-positive and AR-negative prostate cancer cells, suggesting a broader therapeutic potential, including for castration-resistant disease.[2]
Preclinical Validation Data
The efficacy of this compound has been demonstrated in a series of preclinical studies, including in vitro cell-based assays and in vivo animal models.
In Vitro Efficacy
This compound has shown potent activity against a panel of prostate cancer cell lines, demonstrating broad applicability across different molecular subtypes of the disease.
| Parameter | Value | Reference |
| Target | KDM4B/JMJD2B Histone Lysine Demethylase | [5] |
| This compound IC50 (KDM4B) | ~10 nM | [2] |
| This compound IC50 (LNCaP cells) | < 1 µM | [2][5] |
| This compound IC50 (PC3 cells) | < 1 µM | [5] |
| This compound IC50 (DU145 cells) | < 1 µM | [5] |
| This compound IC50 (VCaP cells) | < 1 µM | [5] |
| This compound IC50 (C4-2 cells) | < 1 µM | [5] |
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in a mouse xenograft model of prostate cancer.
| Model | Treatment | Outcome | Reference |
| PC3 Mouse Xenograft | This compound (20 mg/kg, s.c.) | Reduced tumor volume | [5] |
| 22Rv1 Mouse Xenograft | This compound (B3) | Suppressed tumor growth | [3][4] |
Signaling Pathways and Experimental Workflows
Caption: KDM4B Signaling Pathway in Prostate Cancer.
Caption: Experimental Workflow for this compound Target Validation.
Experimental Protocols
Disclaimer: The following protocols are representative methods for the described experiments. Specific details may vary based on the original research, which was not fully accessible. These should be adapted and optimized as needed.
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, PC3) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for H3K9me3
-
Cell Lysis: Treat prostate cancer cells with this compound for 24-48 hours. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against H3K9me3 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K9me3 signal to the total Histone H3 signal.
In Vivo Xenograft Study
-
Cell Preparation and Implantation: Harvest PC3 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of male athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare a formulation of this compound for subcutaneous injection. Administer the compound at the desired dose (e.g., 20 mg/kg) according to the planned schedule (e.g., daily). The control group should receive the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and H3K9me3).
Conclusion
The preclinical data strongly support the validation of KDM4B as a therapeutic target in prostate cancer. The small molecule inhibitor this compound effectively inhibits KDM4B, leading to the suppression of oncogenic gene expression and the inhibition of tumor growth in both in vitro and in vivo models. These findings provide a solid foundation for the further clinical development of this compound or other KDM4B inhibitors for the treatment of prostate cancer, including castration-resistant forms of the disease.
References
- 1. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of histone lysine demethylase KDM4B blocks the growth of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. caymanchem.com [caymanchem.com]
The Epigenetic Regulator KDM4B: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Histone Demethylase KDM4B in Epigenetic Modifications, Signaling, and as a Therapeutic Target
Introduction
Epigenetic modifications are pivotal in regulating gene expression and cellular function, with their dysregulation being a hallmark of numerous diseases, including cancer. Among the key players in the epigenetic landscape are histone demethylases, which dynamically regulate chromatin structure and gene transcription. This technical guide focuses on the lysine-specific demethylase 4B (KDM4B), a member of the JmjC domain-containing family of histone demethylases. KDM4B specifically removes di- and tri-methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me2/me3) and lysine 36 (H3K36me2/me3).[1] Given its significant overexpression in a variety of cancers and its multifaceted role in critical cellular processes, KDM4B has emerged as a compelling target for therapeutic intervention.[2][3] This document provides a comprehensive overview of KDM4B's structure, enzymatic activity, and its intricate involvement in key signaling pathways. It further details experimental protocols for its study and presents quantitative data on its expression and inhibition, serving as a vital resource for researchers, scientists, and drug development professionals.
KDM4B: Structure and Enzymatic Activity
KDM4B, also known as JMJD2B, is a multi-domain protein that plays a crucial role in chromatin biology. Its catalytic activity is dependent on Fe(II) and α-ketoglutarate as cofactors. The enzymatic reaction involves the hydroxylation of the methyl group, leading to the release of formaldehyde (B43269).
Substrate Specificity and Kinetic Parameters
KDM4B primarily targets di- and trimethylated H3K9 and H3K36. The removal of the repressive H3K9me3 mark is a key mechanism by which KDM4B activates gene expression. While specific kinetic parameters for KDM4B are not extensively reported in all contexts, studies on the closely related KDM4A provide insights into the family's enzymatic efficiency. For KDM4A, the catalytic efficiency (kcat/KM) is significantly higher for H3K9me3 compared to H3K9me2, indicating a preference for the trimethylated substrate.
Table 1: Substrate Specificity of KDM4 Family Demethylases
| Enzyme | Primary Substrates | References |
| KDM4B | H3K9me3, H3K9me2, H3K36me3, H3K36me2 | [1] |
KDM4B Inhibitors
The development of small molecule inhibitors targeting KDM4B is an active area of research for cancer therapy. A variety of compounds have been identified that inhibit KDM4B's demethylase activity through different mechanisms, such as competition with the α-ketoglutarate cofactor or chelation of the active site iron.
Table 2: IC50 Values of Selected KDM4B Inhibitors
| Inhibitor | IC50 (KDM4B) | Assay Type | References |
| JIB-04 | 290 - 1100 nM | ELISA | |
| ML324 | 4.9 µM | in vitro demethylase assay | |
| Ciclopirox (CPX) | 3.8 µM | TR-FRET | |
| B3 | 10 nM | Antibody-based fluorometric assay | |
| NCDM-32B | Not specified | in vitro demethylase assay | [4] |
KDM4B in Cellular Signaling Pathways
KDM4B is a critical node in several signaling pathways that are fundamental to cell proliferation, survival, and differentiation. Its dysregulation in these pathways is a key contributor to tumorigenesis.
Androgen Receptor (AR) Signaling
In prostate cancer, KDM4B is a key coactivator of the androgen receptor (AR). Under androgen-deprived conditions, as seen in castration-resistant prostate cancer (CRPC), Protein Kinase A (PKA) phosphorylates KDM4B. This phosphorylation event leads to KDM4B's interaction with the splicing factor SF3B3, promoting the alternative splicing of the AR pre-mRNA to generate the constitutively active AR-V7 variant. AR-V7 lacks the ligand-binding domain and drives tumor growth in a castration-resistant manner.[2][5][6] Furthermore, KDM4B can directly bind to and stabilize the full-length AR protein by inhibiting its ubiquitination.[7]
Hypoxia and HIF-1α Signaling
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized. HIF-1α directly binds to the promoter of the KDM4B gene, inducing its expression.[8] KDM4B, in turn, can demethylate H3K9me3 at the promoters of other hypoxia-inducible genes, creating a positive feedback loop that enhances the hypoxic response and promotes tumor progression.[9]
Wnt/β-catenin Signaling
KDM4B has been shown to interact with key components of the Wnt/β-catenin pathway. In colorectal and gastric cancers, KDM4B can form a complex with β-catenin and the TCF4 transcription factor.[5][9][10] This complex is recruited to the promoters of Wnt target genes, such as MYC, Cyclin D1, and Vimentin. KDM4B then demethylates H3K9me3 at these promoters, leading to their transcriptional activation and promoting cell proliferation and epithelial-mesenchymal transition (EMT).[5][9]
KDM4B Expression in Cancer
Consistent with its pro-tumorigenic roles, KDM4B is overexpressed in a wide range of human cancers. Analysis of data from The Cancer Genome Atlas (TCGA) reveals significantly elevated KDM4B mRNA levels in tumor tissues compared to corresponding normal tissues in several cancer types. This overexpression often correlates with poorer patient prognosis.[11][12][13]
Table 3: KDM4B mRNA Expression in Selected Cancers (TCGA Data)
| Cancer Type | Expression in Tumor vs. Normal | Prognostic Significance (High Expression) | References |
| Breast Invasive Carcinoma (BRCA) | Upregulated (especially in luminal subtypes) | Favorable or Unfavorable (context-dependent) | [4][11][14] |
| Prostate Adenocarcinoma (PRAD) | Upregulated | Unfavorable | [15][16][17] |
| Colorectal Adenocarcinoma (COAD/READ) | Upregulated | Unfavorable | [13][18][19] |
| Lung Squamous Cell Carcinoma (LUSC) | Upregulated | Not consistently associated with survival | [11][20] |
| Liver Hepatocellular Carcinoma (LIHC) | Upregulated | Favorable | [11] |
Note: FPKM/TPM values can be obtained from databases such as GEPIA2 or UCSC Xena Browser for more detailed quantitative analysis.[12][18][21]
Experimental Protocols
In Vitro Histone Demethylase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring KDM4B demethylase activity.
Methodology:
-
Reagent Preparation:
-
Recombinant KDM4B enzyme is diluted in assay buffer.
-
A biotinylated histone H3 peptide substrate containing trimethylated K9 is used.
-
Assay Buffer: Typically contains HEPES or Tris buffer, Fe(II), α-ketoglutarate, and ascorbate.
-
Detection Reagents: A Europium-labeled antibody specific for dimethylated H3K9 (the product) and streptavidin conjugated to a fluorescent acceptor (e.g., XL665).
-
-
Enzymatic Reaction:
-
The KDM4B enzyme, substrate, and test compounds (inhibitors) are incubated together in a microplate well.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
-
Detection:
-
The detection reagents are added to the reaction mixture. The streptavidin-acceptor binds to the biotinylated peptide, and the Europium-labeled antibody binds to the demethylated product (H3K9me2).
-
If demethylation has occurred, the donor (Europium) and acceptor (XL665) are brought into close proximity, allowing for FRET.
-
-
Data Acquisition and Analysis:
-
The plate is read on a TR-FRET-compatible plate reader.
-
The ratio of acceptor to donor emission is calculated, which is proportional to the amount of demethylated product.
-
For inhibitor screening, IC50 values are determined by plotting the signal ratio against the inhibitor concentration.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the major steps for performing ChIP-seq to identify the genomic binding sites of KDM4B.
Methodology:
-
Crosslinking and Cell Lysis: Cells are treated with formaldehyde to crosslink proteins to DNA. The cells are then lysed to release the nuclei.[22]
-
Chromatin Fragmentation: The chromatin is fragmented into smaller pieces (typically 200-600 bp) by sonication or enzymatic digestion.[22]
-
Immunoprecipitation: The fragmented chromatin is incubated with an antibody specific to KDM4B. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The captured chromatin is then eluted from the beads.
-
Reverse Crosslinking and DNA Purification: The crosslinks are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for next-generation sequencing (NGS) by end-repair, A-tailing, adapter ligation, and PCR amplification.[7][10] The resulting library is then sequenced.
-
Data Analysis: The sequencing reads are aligned to a reference genome. Peak calling algorithms are used to identify regions of the genome that are enriched for KDM4B binding.[23][24]
Mass Spectrometry for Histone Modification Analysis
This protocol describes a bottom-up proteomics approach for the quantitative analysis of histone modifications, including H3K9me3.[2][8]
Methodology:
-
Histone Extraction: Histones are extracted from isolated nuclei using an acid extraction protocol (e.g., with sulfuric acid or hydrochloric acid).[6][25]
-
Chemical Derivatization: The ε-amino groups of unmodified and monomethylated lysines are chemically derivatized (e.g., by propionylation) to prevent trypsin cleavage at these sites and to improve chromatographic separation.[2]
-
Enzymatic Digestion: The derivatized histones are digested into smaller peptides using a protease such as trypsin (which will now only cleave after arginine) or Arg-C.[8][23]
-
Peptide Cleanup: The resulting peptides are desalted and concentrated using C18 solid-phase extraction.
-
LC-MS/MS Analysis: The peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides and their modifications. The relative abundance of different modified forms of a peptide is quantified from the MS1 spectra.
Conclusion and Future Directions
KDM4B is a multifaceted epigenetic regulator with profound implications for cancer biology. Its enzymatic activity, which leads to the removal of repressive histone marks, and its intricate involvement in key oncogenic signaling pathways underscore its importance as a therapeutic target. The development of potent and specific KDM4B inhibitors holds great promise for the treatment of a variety of cancers, particularly those driven by aberrant AR, HIF-1α, or Wnt/β-catenin signaling. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of KDM4B's function and the evaluation of novel therapeutic strategies targeting this critical enzyme. Future research should focus on elucidating the full spectrum of KDM4B's non-canonical functions, its role in mediating crosstalk between different signaling pathways, and the development of next-generation inhibitors with improved selectivity and clinical efficacy.
References
- 1. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 2. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis [jove.com]
- 3. Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UCSC Xena [xenabrowser.net]
- 5. Histone Sample Preparation for Bottom-Up Mass Spectrometry: A Roadmap to Informed Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KDM4B: A Nail for Every Hammer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Filter-Aided Sample Preparation Procedure for Mass Spectrometric Analysis of Plant Histones [frontiersin.org]
- 9. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulation of β-catenin and colon cancer cell growth by the KDM4B histone demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone lysine demethylase 4B regulates general and unique gene expression signatures in hypoxic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UCSC Xena [xena.ucsc.edu]
- 13. Multiple Comprehensive Analyses Identify Lysine Demethylase KDM as a Potential Therapeutic Target for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New insights into the regulation of Axin function in canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Histone Demethylase KDM4B Promotes DNA Damage by Activating Long Interspersed Nuclear Element-1 [pubmed.ncbi.nlm.nih.gov]
- 17. Axin, a negative regulator of the Wnt signaling pathway, forms a complex with GSK-3beta and beta-catenin and promotes GSK-3beta-dependent phosphorylation of beta-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GEPIA (Gene Expression Profiling Interactive Analysis) [gepia.cancer-pku.cn]
- 19. reactionbiology.com [reactionbiology.com]
- 20. GEPIA2: an enhanced web server for large-scale expression profiling and interactive analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GEPIA 2 [gepia2.cancer-pku.cn]
- 22. Wnt-induced dephosphorylation of Axin releases β-catenin from the Axin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ChIP-Seq Data Analysis - CRCD User Manual [crc-pages.pitt.edu]
- 24. basepairtech.com [basepairtech.com]
- 25. Sample Preparation Protocols for Histone PTM Analysis: Critical Steps for Reliable Data - Creative Proteomics [creative-proteomics.com]
NCGC00244536: A Technical Guide to a Potent KDM4 Histone Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NCGC00244536, a novel and potent inhibitor of the KDM4/JMJD2 family of histone lysine (B10760008) demethylases. This document consolidates key chemical and biological data, outlines detailed experimental protocols derived from seminal research, and illustrates the compound's mechanism of action through a clear signaling pathway diagram.
Core Compound Data
This compound is a small molecule inhibitor with significant activity against KDM4B, an enzyme frequently overexpressed in various cancers, including prostate cancer.
| Identifier | Value | Reference |
| Compound Name | This compound | [1][2] |
| CAS Number | 2003260-55-5 | [1][3][4][5] |
| Molecular Formula | C₂₅H₂₂N₂O₂ | [1] |
| Molecular Weight | 382.5 g/mol | [1] |
| Synonyms | KDM4B Inhibitor B3 | [4][6] |
Biological Activity and Selectivity
This compound is characterized by its potent inhibition of KDM4B and its efficacy in cellular and in vivo models of cancer.
| Parameter | Value | Details | Reference |
| Primary Target | KDM4B (JMJD2B) | Histone Lysine Demethylase | [1][2] |
| IC₅₀ (KDM4B) | ~10 nM | In vitro enzymatic assay | [1][2][3][7][8] |
| Cellular Potency | <1 µM | Against various prostate cancer cell lines (PC3, DU145, LNCaP, VCaP, C4-2) | [1][2] |
| Selectivity | High for KDM4B over KDM5A/JARID1 and LSD1. Inhibits KDM4A, KDM4C, and KDM4D at 10 µM. | Cellular and enzymatic assays | [1][2] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the demethylase activity of KDM4B. In prostate cancer, KDM4B acts as a co-activator for the Androgen Receptor (AR) and is involved in the regulation of key cell cycle genes. By inhibiting KDM4B, this compound increases the levels of the repressive H3K9me3 histone mark on the promoters of target genes, leading to transcriptional repression and subsequent blockage of tumor growth.[9][10]
Caption: Mechanism of this compound in prostate cancer.
Experimental Protocols
The following are summaries of key experimental protocols for evaluating this compound, based on published literature.[10][11]
In Vitro KDM4B Enzymatic Assay
Objective: To determine the IC₅₀ of this compound against KDM4B.
Methodology:
-
Recombinant KDM4B protein is purified from E. coli.
-
The assay is performed in a buffer containing Fe(II), α-ketoglutarate, and a biotinylated histone H3 peptide substrate.
-
This compound is serially diluted and added to the reaction mixture.
-
The reaction is initiated and incubated at room temperature.
-
The level of demethylation is quantified using a suitable detection method, such as AlphaLISA or fluorescence-based assays that measure the product formation.
-
IC₅₀ values are calculated from dose-response curves.
Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Prostate cancer cells (e.g., LNCaP, PC3) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound (e.g., 0.1 µM to 20 µM).[6] A DMSO control is included.
-
After a specified incubation period (e.g., 72 hours), MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation.
-
The formazan crystals are solubilized with a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Cell viability is expressed as a percentage relative to the DMSO-treated control cells.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Severe combined immunodeficient (SCID) mice (4-6 weeks old) are used.
-
A suspension of human prostate cancer cells (e.g., PC3) is injected subcutaneously into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group. A common reported dosage is 20 mg/kg, delivered subcutaneously, potentially via an Alzet osmotic minipump for continuous delivery.[2][6] The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., every other day) using calipers and calculated using the ellipsoid formula (Volume = 0.5 × Length × Width²).
-
Animal weight and general health are monitored throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., histology, Western blot).
The experimental workflow for evaluating a novel inhibitor like this compound typically follows a logical progression from initial biochemical screening to cellular assays and finally to in vivo validation.
Caption: Standard workflow for inhibitor characterization.
References
- 1. The lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 4. Targeting KDM4B that coactivates c-Myc-regulated metabolism to suppress tumor growth in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Histone lysine demethylase KDM4B regulates the alternative splicing of the androgen receptor in response to androgen deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. KDM4/JMJD2 Histone Demethylase Inhibitors Block Prostate Tumor Growth by Suppressing the Expression of AR and BMYB-Regulated Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of NCGC00244536: A Potent KDM4B Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC00244536 has emerged as a significant small molecule inhibitor of the histone lysine (B10760008) demethylase KDM4B, an enzyme implicated in the progression of various cancers, including prostate and melanoma. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound. Detailed experimental protocols for key assays and a summary of its quantitative data are presented to facilitate further research and development. Signaling pathways affected by this compound are illustrated to provide a clear understanding of its molecular impact.
Discovery
This compound, also referred to as B3, was identified through a high-throughput screening for inhibitors of the KDM4 family of histone demethylases.[1] This initial screening was followed by structure-activity relationship (SAR) studies based on an 8-hydroxyquinoline (B1678124) scaffold, which led to the identification of several potent inhibitors, including this compound.[1] Further characterization revealed that while it inhibits other KDM4 isoforms, it exhibits a particularly potent inhibitory effect on KDM4B, with an IC50 of approximately 10 nM.[1][2][3][4][5][6][7]
Synthesis of this compound
The chemical name for this compound is 3-(8-hydroxy-6-quinolinyl)-N-(3-phenylpropyl)-benzamide.[2] While a detailed, step-by-step synthesis protocol from the original developers is not publicly available, a plausible synthetic route can be proposed based on standard organic chemistry principles for the formation of amides. The synthesis would likely involve the coupling of a carboxylic acid (or its activated derivative) with an amine.
Proposed Synthetic Route:
A potential synthesis could involve the reaction of 3-(8-hydroxy-6-quinolinyl)benzoic acid with 3-phenylpropan-1-amine. This amidation reaction can be facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
Reaction Scheme:
Note: This is a proposed synthetic route. The actual synthesis may involve different reagents, protecting groups, and reaction conditions. Researchers should refer to general methods for amide bond formation and adapt them for this specific synthesis.
Mechanism of Action
This compound functions as a competitive inhibitor of KDM4B. It directly binds to the catalytic site of the KDM4 protein, thereby blocking its demethylase activity.[4] KDM4B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, which are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases.[6] By inhibiting KDM4B, this compound prevents the removal of methyl groups from histone H3 at lysine 9 (H3K9me3), a key epigenetic mark associated with transcriptional repression.[2] The inhibition of KDM4B leads to an increase in global H3K9me3 levels, resulting in the silencing of specific gene expression programs that are critical for cancer cell proliferation and survival.
Biological Activity and Data Presentation
This compound has demonstrated significant anti-cancer activity in a variety of cancer cell lines and in vivo models.[2][4] It effectively inhibits the growth of prostate cancer cells, including both androgen receptor (AR)-positive (LNCaP, VCaP) and AR-negative (PC3) lines.[2][4] In addition to prostate cancer, it also shows inhibitory effects on breast cancer and melanoma cell lines.[4]
Quantitative Data Summary
| Parameter | Value | Assay/Cell Line | Reference |
| KDM4B Inhibition (IC50) | ~10 nM | Enzymatic Assay | [1][2][3][4][5][6][7] |
| KDM4A/C/D Inhibition | Active at 10 µM | Enzymatic Assay | [2][6] |
| PC3 Cell Growth (IC50) | <1 µM | Cell Viability Assay | [2] |
| DU145 Cell Growth (IC50) | <1 µM | Cell Viability Assay | [2] |
| LNCaP Cell Growth (IC50) | <1 µM | Cell Viability Assay | [2] |
| VCaP Cell Growth (IC50) | <1 µM | Cell Viability Assay | [2] |
| C4-2 Cell Growth (IC50) | <1 µM | Cell Viability Assay | [2] |
| MDA-MB-231 Cell Growth (IC50) | Micromolar range | Cell Viability Assay | [4] |
| MCF-7 Cell Growth (IC50) | Micromolar range | Cell Viability Assay | [4] |
In Vivo Efficacy
In a PC3 mouse xenograft model, subcutaneous administration of this compound at a dose of 20 mg/kg resulted in a significant reduction in tumor volume.[2] The treatment was well-tolerated, with no significant toxicity or side effects observed in the mice.[4]
Key Signaling Pathways and Visualizations
This compound exerts its anti-cancer effects by modulating key signaling pathways.
Prostate Cancer: AR and BMYB/PLK1 Signaling
In prostate cancer, KDM4B acts as a co-activator for the androgen receptor (AR) and the transcription factor B-Myb (BMYB).[1] Inhibition of KDM4B by this compound leads to the transcriptional repression of AR and BMYB target genes, including Polo-like kinase 1 (PLK1), which is crucial for cell cycle progression.[1][5]
Melanoma: p53 Signaling Pathway
In melanoma, inhibition of KDM4B by this compound leads to an increase in H3K9me3 levels and downregulation of cell cycle progression genes. Interestingly, it also reduces p53 production by upregulating MDM2, which promotes p53 degradation. Despite the reduction in p53, this compound treatment augments apoptosis and senescence by activating pathways downstream of p53, including the increased expression of pro-apoptotic proteins.
Experimental Protocols
KDM4B Enzymatic Inhibition Assay (General Protocol)
This protocol is based on a homogenous AlphaLISA® format and can be adapted for screening inhibitors like this compound.
Materials:
-
Recombinant KDM4B enzyme
-
Biotinylated Histone H3 peptide substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM α-ketoglutarate, 2 mM ascorbate, 50 µM Fe(II))
-
This compound (dissolved in DMSO)
-
AlphaLISA® anti-methylated histone antibody
-
Streptavidin-coated Donor beads and Acceptor beads
-
Microplate reader capable of AlphaScreen® detection
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Add the KDM4B enzyme to all wells except the "blank" control.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the biotinylated histone H3 peptide substrate.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the AlphaLISA® acceptor beads and anti-methylated histone antibody.
-
Incubate in the dark at room temperature.
-
Add the streptavidin-coated donor beads and incubate again in the dark.
-
Read the plate on an AlphaScreen®-capable microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of AR and PLK1 in LNCaP Cells
Materials:
-
LNCaP cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-AR, anti-PLK1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed LNCaP cells in 6-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 48-72 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. The specific dilution for each antibody should be optimized.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Chromatin Immunoprecipitation (ChIP)-qPCR for H3K9me3 on the PLK1 Promoter
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
This compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP dilution buffer
-
Anti-H3K9me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
SYBR Green qPCR Master Mix
-
Primers specific for the PLK1 promoter region
Procedure:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-H3K9me3 antibody or control IgG.
-
Add protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating and treat with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol (B145695) precipitation.
-
Perform qPCR using primers specific for the PLK1 promoter to quantify the amount of immunoprecipitated DNA.
-
Analyze the data as a percentage of input DNA.
Conclusion
This compound is a valuable research tool for investigating the role of the histone demethylase KDM4B in cancer biology. Its potency and selectivity make it a strong candidate for further preclinical and clinical development as a potential therapeutic agent. This guide provides a comprehensive resource for researchers working with or interested in this compound, offering a foundation for future studies into its mechanism of action and therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. JCI Insight - SET7/9-mediated methylation affects oncogenic functions of histone demethylase JMJD2A [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oncotarget.com [oncotarget.com]
NCGC00244536: A Potent and Selective Inhibitor of Histone H3K9 Demethylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression and chromatin structure. The methylation of lysine (B10760008) 9 on histone H3 (H3K9) is predominantly associated with transcriptional repression. The dynamic removal of these methyl groups is catalyzed by a family of enzymes known as histone demethylases. Among these, the Jumonji C (JmjC) domain-containing histone demethylase family, particularly the KDM4/JMJD2 subfamily, is responsible for the demethylation of di- and tri-methylated H3K9 (H3K9me2/me3). Dysregulation of these enzymes has been implicated in various pathologies, most notably in cancer, making them attractive targets for therapeutic intervention.
This technical guide provides a comprehensive overview of NCGC00244536, a potent and selective small molecule inhibitor of the KDM4 family of histone demethylases, with a particular emphasis on its activity against KDM4B (also known as JMJD2B). We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
This compound: Mechanism of Action and Biochemical Profile
This compound is a novel inhibitor of the KDM4 family of 2-oxoglutarate (2-OG) dependent oxygenases.[1] It exerts its inhibitory effect by binding to the catalytic site of KDM4 enzymes, thereby preventing the demethylation of H3K9me3 and H3K9me2.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro potency against KDM4B and its anti-proliferative activity in various cancer cell lines.
| Target | Assay Type | IC50 | Reference |
| KDM4B | Biochemical Assay | ~10 nM | [3][4] |
Table 1: In Vitro Inhibitory Activity of this compound against KDM4B.
| Cell Line | Cancer Type | IC50 | Reference |
| PC3 | Prostate Cancer (AR-negative) | 40 nM | [3] |
| LNCaP | Prostate Cancer (AR-positive) | < 1 µM | [3] |
| VCaP | Prostate Cancer (AR-positive) | < 1 µM | [3] |
| DU145 | Prostate Cancer | < 1 µM | [5] |
| C4-2 | Prostate Cancer | < 1 µM | [5] |
| MDA-MB-231 | Breast Cancer | Micromolar range | [3] |
| MCF-7 | Breast Cancer | Micromolar range | [3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines.
Key Signaling Pathways Modulated by this compound
The inhibition of KDM4B by this compound leads to the modulation of several key signaling pathways implicated in cancer progression.
Androgen Receptor (AR) Signaling Pathway
In prostate cancer, KDM4B acts as a coactivator of the androgen receptor (AR). By demethylating H3K9me3 at the promoter regions of AR target genes, KDM4B facilitates their transcription, promoting tumor growth. This compound, by inhibiting KDM4B, leads to an increase in H3K9me3 levels, suppression of AR target gene expression, and consequent inhibition of AR-positive prostate cancer cell growth.[1]
References
- 1. An High-Throughput In Vivo Screening System to Select H3K4-Specific Histone Demethylase Inhibitors | PLOS One [journals.plos.org]
- 2. docsity.com [docsity.com]
- 3. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 4. KDM4B: A promising oncology therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for NCGC00244536 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC00244536 is a potent and selective inhibitor of KDM4B, a histone lysine (B10760008) demethylase, with an IC50 of approximately 10 nM.[1][2][3] This small molecule has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly in prostate and melanoma models.[2][4] These application notes provide a detailed protocol for determining the in vitro efficacy of this compound using a cell-based viability assay and an overview of its mechanism of action.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, primarily determined by MTT assay, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Sf9 (KDM4B) | - | 10 | MedchemExpress |
| PC-3 | Prostate Cancer | 40 | MedchemExpress |
| LNCaP | Prostate Cancer | < 1000 | MedchemExpress |
| VCaP | Prostate Cancer | < 1000 | MedchemExpress |
| C4-2 | Prostate Cancer | < 1000 | Cayman Chemical |
| DU145 | Prostate Cancer | < 1000 | Cayman Chemical |
| MDA-MB-231 | Breast Cancer | Micromolar range | MedchemExpress |
| MCF-7 | Breast Cancer | Micromolar range | MedchemExpress |
| B16 | Melanoma | Not specified | PubMed |
| SK-MEL-5 | Melanoma | Not specified | PubMed |
| G-361 | Melanoma | Not specified | PubMed |
Mechanism of Action: KDM4B Inhibition and Downstream Effects
This compound exerts its anti-tumor effects through the inhibition of the histone demethylase KDM4B. This inhibition leads to an increase in the global levels of H3K9me3 (histone H3 lysine 9 trimethylation), a mark associated with transcriptional repression.[4] This epigenetic modification results in the downregulation of genes involved in cell cycle progression, such as Cdk1, Cdk4, Ccnb1, and Ccnd1.[4]
Furthermore, inhibition of KDM4B by this compound has been shown to impact the p53 tumor suppressor pathway. It leads to the upregulation of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4] Interestingly, despite the reduction in p53 levels, there is an observed increase in apoptosis and senescence. This is achieved through the activation of pathways downstream of p53, leading to decreased levels of the pro-survival proteins Bcl-2 and Bcl-xL, and increased levels of the pro-apoptotic proteins cleaved caspase-3, caspase-7, and Bax, as well as the senescence inducer Cdkn1a.[4]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is a representative method for determining the cytotoxic and anti-proliferative effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC-3, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.1% to avoid solvent toxicity. A typical concentration range for this compound is 0.1 nM to 100 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include wells with medium and 0.1% DMSO as a vehicle control and wells with medium only as a blank control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KDM4B Histone Demethylase Inhibition Attenuates Tumorigenicity of Malignant Melanoma Cells by Overriding the p53-Mediated Tumor Suppressor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
Application Notes and Protocols: Determination of NCGC00244536 IC50 in LNCaP and PC3 Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
NCGC00244536 is a potent and selective inhibitor of KDM4B, a histone lysine (B10760008) demethylase, with an IC50 of approximately 10 nM.[1][2] KDM4B is implicated in the progression of various cancers, including prostate cancer, through its role as a co-activator of the androgen receptor (AR) and via AR-independent mechanisms.[3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in two common prostate cancer cell lines: LNCaP (androgen-sensitive) and PC3 (androgen-independent). The IC50 value is a critical parameter for assessing the potency of a compound and is essential for preclinical drug development.
Data Presentation: IC50 Values
The following table summarizes the reported IC50 values for this compound in LNCaP and PC3 cells.
| Cell Line | Androgen Receptor Status | IC50 of this compound | Reference |
| LNCaP | Positive | Sub-micromolar | [1][3] |
| PC3 | Negative | 40 nM | [1][3] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the KDM4 family of histone demethylases, particularly KDM4B.[1][3] These enzymes are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression.[3] In prostate cancer, KDM4 proteins can act as co-activators for the androgen receptor (AR), promoting the expression of genes involved in cell growth and proliferation.[3][4] By inhibiting KDM4B, this compound leads to an increase in H3K9me3, resulting in the transcriptional silencing of AR-regulated and other growth-promoting genes.[2][4] Interestingly, this compound also shows potent activity in AR-negative cells like PC3, suggesting an AR-independent mechanism of action.[3]
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound in LNCaP and PC3 cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials and Reagents
-
LNCaP and PC3 cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of NCGC00244536 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00244536 is a potent and selective inhibitor of KDM4B, a histone demethylase.[1][2][3] It plays a significant role in epigenetic regulation and has emerged as a target in cancer research, particularly in prostate cancer.[1][2][3] Accurate and consistent preparation of stock solutions is critical for reliable experimental results. These application notes provide a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO).
Compound Information
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₂N₂O₂ | [1][4] |
| Molecular Weight | 382.45 g/mol | [1] |
| CAS Number | 2003260-55-5 | [1][4] |
| Appearance | Light yellow to green-yellow solid | [1] |
| Purity | ≥98% | [4] |
Solubility in DMSO
This compound is soluble in DMSO.[1][4][5] It is important to use fresh, anhydrous (hygroscopic) DMSO, as moisture can significantly impact solubility.[1][5][6] Sonication may be required to fully dissolve the compound.[1][6]
| Solvent | Solubility | Reference |
| DMSO | ≥10 mg/mL | [4] |
| 36.67 mg/mL (95.88 mM) | [1][6] | |
| 76 mg/mL (198.71 mM) | [5] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.82 mg of the compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath.
-
-
Verification: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Stock Solution Preparation Table
The following table provides the required mass of this compound to prepare stock solutions of various concentrations and volumes.
| Desired Concentration | Volume | Mass of this compound Required |
| 1 mM | 1 mL | 0.382 mg |
| 5 mM | 1 mL | 1.91 mg |
| 10 mM | 1 mL | 3.82 mg |
| 1 mM | 5 mL | 1.91 mg |
| 5 mM | 5 mL | 9.55 mg |
| 10 mM | 5 mL | 19.1 mg |
| 1 mM | 10 mL | 3.82 mg |
| 5 mM | 10 mL | 19.1 mg |
| 10 mM | 10 mL | 38.2 mg |
Storage and Stability
Proper storage of both the powdered compound and the DMSO stock solution is crucial for maintaining its activity.
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In DMSO | -80°C | 1 year | [1] |
| -20°C | 6 months | [1] |
Note: It is recommended to use the stock solution within 6 months when stored at -20°C and within 1 year when stored at -80°C.[1] Avoid repeated freeze-thaw cycles.
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of KDM4B Inhibition
Caption: Inhibition of KDM4B by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 3. KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for NCGC00244536 in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of NCGC00244536, a potent KDM4B inhibitor, in in vivo mouse xenograft models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of this compound.
Introduction to this compound
This compound is a small molecule inhibitor of the histone lysine (B10760008) demethylase KDM4B, with an IC50 of approximately 10 nM.[1][2] KDM4B is an epigenetic modifier that plays a crucial role in tumorigenesis by removing methyl groups from histone H3 at lysine 9 (H3K9me3/me2), a mark associated with transcriptional repression.[3] By inhibiting KDM4B, this compound can lead to an increase in H3K9me3 levels, resulting in the silencing of oncogenes and the suppression of tumor growth.[4] Preclinical studies have demonstrated its efficacy in various cancer cell lines, including prostate and breast cancer.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant KDM4 inhibitors in in vivo mouse xenograft models.
Table 1: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
| Parameter | Value | Cell Line | Mouse Strain | Reference |
| Dosage | 20 mg/kg | PC3 (Prostate) | SCID Mice | [2][5] |
| Administration Route | Subcutaneous (Alzet osmotic minipump) | PC3 (Prostate) | SCID Mice | [2] |
| Treatment Schedule | Continuous delivery for 5 days | PC3 (Prostate) | SCID Mice | [2] |
| Efficacy | Significant inhibition of tumor growth | PC3 (Prostate) | SCID Mice | [2] |
| Reported Toxicity | No major toxicity observed; animals appeared normal | PC3 (Prostate) | SCID Mice | [2] |
Table 2: In Vivo Data for Other KDM4 Inhibitors
| Compound | Dosage | Administration Route | Cancer Model | Efficacy (Tumor Growth Inhibition) | Reference |
| QC6352 | 10, 25, 50 mg/kg (BID, 5-on/2-off) | Oral | Breast Cancer PDX | 22%, 36%, 61% respectively | [6] |
| TACH101 | Not specified | Oral | DLBCL Xenograft (OCI-LY19) | 55% to 100% | [7] |
| TACH101 | 40 mg/kg (QD x 21 days) | Oral | Colorectal Cancer Xenograft (SU60) | Significant reduction in tumorigenic cells | [8] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
For Oral and Intraperitoneal Injection:
This protocol yields a suspended solution of 2.75 mg/mL.
-
Prepare a stock solution of this compound in DMSO at 27.5 mg/mL.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to adjust the final volume to 1 mL.
Note: It is recommended to keep the proportion of DMSO in the working solution below 2% for animals that may be weak.
For Use in Alzet Osmotic Minipumps:
The specific formulation for loading into Alzet osmotic minipumps is not detailed in the available literature. Researchers should consult the manufacturer's guidelines for Alzet pumps and ensure the solubility and stability of this compound in the chosen vehicle (e.g., a solution containing DMSO and PEG300).
Subcutaneous Xenograft Mouse Model Protocol
This protocol provides a general workflow for establishing a subcutaneous xenograft model. Specific parameters such as cell numbers and mouse strain may need to be optimized for different cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC3 for prostate cancer)
-
Appropriate cell culture medium and reagents
-
Immunocompromised mice (e.g., SCID or nude mice), 4-6 weeks old
-
Sterile PBS or HBSS
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (23-25 gauge)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture cancer cells under standard conditions until they reach 80-90% confluency in the logarithmic growth phase.[9]
-
Harvest the cells by trypsinization and wash them 2-3 times with sterile PBS or HBSS to remove any remaining culture medium.[9]
-
Resuspend the cells in sterile PBS or HBSS at the desired concentration (e.g., 1-5 x 10⁷ cells/mL).[9] For some cell lines, resuspending in a 1:1 mixture of PBS/HBSS and Matrigel on ice can enhance tumor establishment.[1][10]
-
Keep the cell suspension on ice until injection to maintain viability.[1][9]
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate method.
-
Shave and disinfect the injection site on the flank of the mouse.
-
Gently pinch the skin and insert the needle of the syringe containing the cell suspension subcutaneously.
-
Inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.[9][10]
-
Slowly withdraw the needle to prevent leakage of the cell suspension.[10]
-
-
Tumor Growth Monitoring:
-
Allow tumors to become palpable, which can take several days to weeks depending on the cell line.
-
Once tumors are established, measure their dimensions (length and width) regularly (e.g., every 2-3 days) using calipers.[11]
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume = (Width² x Length) / 2 .[12][13]
-
-
Drug Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound according to the desired dosage and schedule. For continuous delivery, surgically implant a pre-filled Alzet osmotic minipump subcutaneously on the dorsal side of the mouse.[2]
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and the general health of the mice (body weight, behavior, signs of distress) throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis for apoptosis, necrosis, and fibrosis).[2]
-
Signaling Pathways and Experimental Workflows
KDM4B Signaling Pathway in Cancer
Caption: KDM4B inhibition by this compound leads to increased H3K9me3 and repression of oncogenes.
Experimental Workflow for a Mouse Xenograft Study
Caption: A typical workflow for an in vivo mouse xenograft efficacy study.
Logical Relationship of KDM4B and Downstream Pathways
Caption: KDM4B influences several key oncogenic pathways in different cancer types.
References
- 1. LLC cells tumor xenograft model [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of H3K9me3 Following NCGC00244536 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) is a key epigenetic mark associated with transcriptional repression and the formation of heterochromatin. The levels of H3K9me3 are dynamically regulated by histone methyltransferases and demethylases. The Jumonji C (JmjC) domain-containing histone demethylase KDM4B is a primary enzyme responsible for the removal of this repressive mark. Dysregulation of KDM4B activity has been implicated in various diseases, including cancer.
NCGC00244536 is a potent and selective inhibitor of KDM4B. By inhibiting KDM4B, this compound is expected to lead to an increase in the global levels of H3K9me3. Western blotting is a widely used technique to detect and quantify changes in specific protein modifications, such as H3K9me3, in response to therapeutic agents. This document provides a detailed protocol for the treatment of cells with this compound and subsequent Western blot analysis to assess changes in H3K9me3 levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.
Caption: this compound inhibits KDM4B, increasing H3K9me3 and gene silencing.
Caption: Western blot workflow for H3K9me3 analysis after this compound treatment.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., U87-MG, LN229 glioblastoma cells, or other cancer cell lines with detectable KDM4B expression) in appropriate culture dishes and grow to 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A concentration range of 1-10 µM is a reasonable starting point for most cell lines. A vehicle control (DMSO) should be run in parallel.
-
Treatment: Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a desired period. A time course of 24, 48, and 72 hours is recommended to observe a significant increase in H3K9me3 levels.
Histone Extraction (Acid Extraction Method)
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and harvest them by scraping. Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Nuclei Isolation: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, and protease inhibitors) and incubate on ice for 30 minutes with gentle agitation.
-
Acid Extraction: Pellet the nuclei by centrifugation at 10,000 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the nuclear pellet in 0.4 N H2SO4. Incubate on ice for at least 1 hour with periodic vortexing to extract the histones.
-
Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant containing the histones to a new tube and add 8 volumes of ice-cold acetone (B3395972). Precipitate the histones overnight at -20°C.
-
Wash and Resuspend: Pellet the precipitated histones by centrifugation at 16,000 x g for 10 minutes at 4°C. Wash the pellet with ice-cold acetone and air dry. Resuspend the histone pellet in deionized water.
Western Blotting for H3K9me3
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
-
Sample Preparation: Mix the histone extracts with 2x Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (10-20 µg) per lane onto a 15% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K9me3 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation. In parallel, probe a separate membrane or strip with an antibody against total Histone H3 (e.g., 1:5000 dilution) as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Data Presentation
The following table provides a template for presenting quantitative data from the Western blot analysis. The band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to the loading control (Total Histone H3).
| Treatment Group | Concentration (µM) | Time (hours) | H3K9me3 Intensity (Arbitrary Units) | Total H3 Intensity (Arbitrary Units) | Normalized H3K9me3 Level (H3K9me3 / Total H3) | Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | - | 24 | 100 | 500 | 0.20 | 1.0 |
| This compound | 5 | 24 | 150 | 490 | 0.31 | 1.55 |
| Vehicle (DMSO) | - | 48 | 105 | 510 | 0.21 | 1.0 |
| This compound | 5 | 48 | 250 | 505 | 0.50 | 2.38 |
| Vehicle (DMSO) | - | 72 | 98 | 495 | 0.20 | 1.0 |
| This compound | 5 | 72 | 350 | 500 | 0.70 | 3.50 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and antibodies used.
Application Notes and Protocols for Cell Viability Assay with NCGC00244536
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00244536 is a potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM4B, with an IC50 value of approximately 10 nM.[1][2] KDM4B is an epigenetic modifier that plays a crucial role in the regulation of gene expression by removing methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression.[3] Overexpression of KDM4B has been implicated in the progression of various cancers, including prostate, breast, and melanoma, making it a promising therapeutic target.[4][5][6]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common methods: the MTT colorimetric assay and the CellTiter-Glo® luminescent assay. Additionally, we present a summary of the reported IC50 values for this compound in various cancer cell lines and illustrate the key signaling pathways affected by its inhibitory action.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a reference for its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference |
| PC3 | Prostate Cancer (AR-negative) | 40 nM | MTT | [1] |
| LNCaP | Prostate Cancer (AR-positive) | < 1 µM | MTT | [1] |
| VCaP | Prostate Cancer (AR-positive) | Sub-micromolar | Not Specified | [1] |
| C4-2 | Prostate Cancer | < 1 µM | Not Specified | [4] |
| DU145 | Prostate Cancer | < 1 µM | Not Specified | [4] |
| MDA-MB-231 | Breast Cancer | Micromolar | Not Specified | [1] |
| MCF-7 | Breast Cancer | Micromolar | Not Specified | [1] |
| SK-MEL-5 | Melanoma | Not Specified | Not Specified | [6] |
| G-361 | Melanoma | Not Specified | Not Specified | [6] |
| B16 | Murine Melanoma | Not Specified | Not Specified | [6] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[7][8]
Materials:
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1, 0.2, 1, 2.5, 5, 20 µM).[1] Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker for 15 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring the luminescence produced by the luciferase reaction.[3][10]
Materials:
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Complete cell culture medium
-
Luminometer (plate reader)
Protocol:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[11]
-
Cell Seeding: Seed cells in an opaque-walled multi-well plate at an appropriate density in 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of complete culture medium.[12] Incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[12]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value as described for the MTT assay.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow for assessing cell viability with this compound.
Caption: Signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KDM4B: A promising oncology therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. mdpi.com [mdpi.com]
- 5. Histone demethylase KDM4B accelerates the progression of glioblastoma via the epigenetic regulation of MYC stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM4B Histone Demethylase Inhibition Attenuates Tumorigenicity of Malignant Melanoma Cells by Overriding the p53-Mediated Tumor Suppressor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 11. OUH - Protocols [ous-research.no]
- 12. scribd.com [scribd.com]
Application Notes and Protocols: NCGC00244536 for Studying Gene Regulation in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00244536 is a potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM4B (also known as JMJD2B).[1] KDM4B plays a crucial role in the regulation of gene expression, particularly in the context of breast cancer. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate gene regulation in breast cancer cell lines.
KDM4B is a key regulator of the estrogen signaling cascade and is highly expressed in estrogen receptor-positive (ER+) breast cancer.[1][2] It functions by demethylating histone H3 at lysine 9 (H3K9me3), a repressive epigenetic mark.[2][3] The removal of this mark by KDM4B leads to a more open chromatin structure, facilitating the transcription of ER-responsive genes that are critical for cancer cell proliferation and survival, such as MYC, MYB, and CCND1.[2] Given its central role in epigenetic regulation in breast cancer, KDM4B has emerged as a promising therapeutic target, and this compound serves as a valuable chemical probe to explore this pathway.
Data Presentation
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound in various breast cancer cell lines. This data is essential for designing experiments to study the effects of this inhibitor on cell viability and gene expression.
| Cell Line | Receptor Status | IC50 (µM) | Citation |
| MDA-MB-231 | Triple-Negative | ~10-30 | [4][5] |
| MCF-7 | ER-positive, PR-positive | ~10-50 | [4][6] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway through which this compound impacts gene regulation in ER-positive breast cancer cells.
Caption: this compound inhibits KDM4B, leading to increased H3K9me3, gene repression, and reduced proliferation.
Experimental Protocols
Cell Culture
Standard cell culture techniques should be followed for maintaining MDA-MB-231 and MCF-7 breast cancer cell lines.
-
MDA-MB-231: This cell line is typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7][8]
-
MCF-7: This cell line is commonly grown in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin.
Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[9][10]
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on breast cancer cells.
Materials:
-
Breast cancer cells (MDA-MB-231 or MCF-7)
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11]
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.[12]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
Western Blot Analysis
This protocol is used to detect changes in protein levels, specifically the increase in the H3K9me3 mark, following treatment with this compound.
Materials:
-
Breast cancer cells
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K9me3, anti-KDM4B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at a concentration around the IC50 value for 24-48 hours.
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qPCR)
This protocol is for quantifying the changes in the expression of KDM4B target genes (MYC, MYB, CCND1) after treatment with this compound.
Materials:
-
Breast cancer cells
-
6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (MYC, MYB, CCND1) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for Western blotting.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the cDNA, primers, and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
Caption: The key steps involved in quantifying gene expression changes using qPCR.
Conclusion
This compound is a valuable research tool for elucidating the role of KDM4B in the epigenetic regulation of gene expression in breast cancer. The provided protocols offer a framework for investigating its effects on cell viability, histone methylation, and the expression of key oncogenes. These studies can contribute to a deeper understanding of breast cancer biology and the development of novel therapeutic strategies targeting epigenetic mechanisms.
References
- 1. Frontiers | KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches [frontiersin.org]
- 2. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Differential Response of MDA-MB-231 and MCF-7 Breast Cancer Cells to In Vitro Inhibition with CTLA-4 and PD-1 through Cancer-Immune Cells Modified Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of a 3D Co-culture With MDA-MB-231 Breast Cancer Cell Line and Patient-Derived Immune Cells for Application in the Development of Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchtweet.com [researchtweet.com]
- 12. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Apoptosis and Cell Cycle Analysis with NCGC00244536
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological effects of NCGC00244536, a potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM4B. The provided protocols detail the experimental procedures for analyzing the impact of this compound on apoptosis and the cell cycle.
Introduction
This compound has emerged as a significant tool in cancer research due to its targeted inhibition of KDM4B, an enzyme frequently overexpressed in various malignancies, including prostate and melanoma. By inhibiting KDM4B, this compound modulates gene expression, leading to the suppression of cancer cell proliferation, induction of apoptosis (programmed cell death), and arrest of the cell cycle. These characteristics make it a promising candidate for further investigation in oncology drug development.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the histone demethylase KDM4B. This inhibition leads to downstream effects on cellular pathways that control cell proliferation and survival. In various cancer cell models, the inhibition of KDM4B by this compound has been shown to result in:
-
Downregulation of cell cycle progression genes: This includes key regulators such as Cyclin-Dependent Kinase 1 (Cdk1), Cdk4, Cyclin B1 (Ccnb1), and Cyclin D1 (Ccnd1)[1].
-
Induction of Apoptosis: The compound promotes apoptosis by altering the balance of pro- and anti-apoptotic proteins. It decreases the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the levels of pro-apoptotic proteins such as cleaved caspase-3, caspase-7, and Bax[1].
-
Modulation of the p53 pathway: In melanoma cells, inhibition of KDM4B by this compound leads to the upregulation of MDM2, which in turn promotes the degradation of the tumor suppressor p53. Despite the reduction in p53, the compound still enhances apoptosis through pathways downstream of p53[1].
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| KDM4B (enzymatic) | - | ~10 nM | [2] |
| PC3 | Prostate Cancer | <1 µM (40 nM) | [2][3] |
| LNCaP | Prostate Cancer | <1 µM | [2] |
| VCaP | Prostate Cancer | <1 µM | [2] |
| MDA-MB-231 | Breast Cancer | Micromolar range | [2] |
| MCF-7 | Breast Cancer | Micromolar range | [2] |
Note: Specific quantitative data for apoptosis and cell cycle analysis from published literature for this compound is limited. The following tables are templates based on the known effects of the compound and should be populated with experimentally derived data.
Table 2: Effect of this compound on Apoptosis in Cancer Cells (Template)
| Cell Line | Treatment (Concentration, Time) | % Live Cells | % Apoptotic Cells | % Necrotic Cells |
| Control (Vehicle) | ||||
| This compound (X µM, 24h) | ||||
| This compound (Y µM, 24h) | ||||
| This compound (X µM, 48h) | ||||
| This compound (Y µM, 48h) |
Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cells (Template)
| Cell Line | Treatment (Concentration, Time) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | ||||
| This compound (X µM, 24h) | ||||
| This compound (Y µM, 24h) | ||||
| This compound (X µM, 48h) | ||||
| This compound (Y µM, 48h) |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V/PI Staining and Flow Cytometry
This protocol is designed to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Cell Washing: Wash the cell pellet once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a singlet gate to exclude cell doublets and aggregates.
-
Acquire data on a linear scale for the PI channel.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Workflow for Apoptosis Analysis.
Caption: Workflow for Cell Cycle Analysis.
Caption: this compound Signaling Pathway.
References
- 1. KDM4B Histone Demethylase Inhibition Attenuates Tumorigenicity of Malignant Melanoma Cells by Overriding the p53-Mediated Tumor Suppressor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NCGC00244536 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of NCGC00244536, a potent and selective inhibitor of the KDM4B histone demethylase, for preclinical animal research. This document outlines detailed protocols for various administration routes, summarizes available data, and illustrates the key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor of KDM4B with a reported IC50 of approximately 10 nM.[1][2][3] It has demonstrated anti-tumor activity in various cancer models, including prostate and melanoma.[4][5] By inhibiting KDM4B, this compound modulates the methylation status of histones, leading to downstream effects on gene expression, cell cycle progression, and apoptosis.[4] These characteristics make it a valuable tool for cancer research and drug development.
Data Presentation
While extensive in vivo efficacy studies have been conducted with this compound, detailed pharmacokinetic data such as Cmax, Tmax, half-life, and bioavailability for different administration routes are not extensively reported in publicly available literature. The following tables summarize the available in vivo data.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Administration Route | Dosage | Study Duration | Outcome | Reference |
| SCID Mice | Prostate Cancer (PC3 xenograft) | Subcutaneous (osmotic minipump) | 20 mg/kg | 5 days | Significant inhibition of tumor growth | [1] |
| SCID Mice | Prostate Cancer (PC3 xenograft) | Not specified | 20 mg/kg/day | Not specified | Significant inhibition of tumor growth; increased cell apoptosis, necrosis, and fibrosis in tumors | [1] |
Table 2: Recommended Vehicle Formulations for In Vivo Administration
| Administration Route | Vehicle Composition | Final Drug Concentration | Reference |
| Oral, Intraperitoneal | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.75 mg/mL (suspended solution) | [1] |
| Intraperitoneal | 5% DMSO, 95% Corn Oil | 0.54 mg/mL (clear solution) | [2] |
Experimental Protocols
Preparation of Dosing Solutions
3.1.1. Protocol for Oral and Intraperitoneal Administration (Suspended Solution)
This protocol yields a 2.75 mg/mL suspended solution of this compound.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Prepare a 27.5 mg/mL stock solution: Dissolve the required amount of this compound powder in DMSO. Gentle warming and vortexing may be required to fully dissolve the compound.
-
Prepare the vehicle mixture: In a sterile tube, combine the following components in the specified order, ensuring thorough mixing after each addition:
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix until a homogenous solution is formed.
-
Add 450 µL of saline.
-
-
Prepare the final dosing solution: Add 100 µL of the 27.5 mg/mL this compound stock solution to the 900 µL of the vehicle mixture.
-
Ensure suspension: Vortex the final solution thoroughly. If precipitation occurs, use an ultrasonic bath to aid in creating a uniform suspension. It is recommended to prepare this solution fresh before each use.
3.1.2. Protocol for Intraperitoneal Administration (Clear Solution)
This protocol yields a clear solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10.8 mg/mL stock solution: Dissolve the required amount of this compound powder in fresh DMSO.
-
Prepare the final dosing solution: Add 50 µL of the 10.8 mg/mL clear DMSO stock solution to 950 µL of corn oil and mix thoroughly until a clear solution is obtained. This solution should be used immediately.[2]
Subcutaneous Administration using Alzet® Osmotic Pumps
This protocol describes the implantation of an Alzet® osmotic pump for continuous subcutaneous delivery of this compound.
Materials:
-
This compound
-
Appropriate solvent for this compound (ensure compatibility with Alzet® pumps)
-
Alzet® osmotic pump (select appropriate model based on desired flow rate and duration)
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Anesthetic
-
Analgesic
-
Sterile saline
-
Incubator at 37°C
Procedure:
-
Pump Preparation:
-
Prepare the this compound solution at the desired concentration in a sterile environment.
-
Fill the Alzet® pump with the drug solution according to the manufacturer's instructions.
-
Prime the filled pump by incubating it in sterile saline at 37°C for at least 4-6 hours (or as recommended by the manufacturer) before implantation. This ensures the pump starts delivering at a steady rate immediately upon implantation.
-
-
Animal Preparation:
-
Anesthetize the animal using an appropriate method.
-
Shave the fur from the dorsal mid-scapular region.
-
Disinfect the surgical site with an appropriate antiseptic.
-
-
Pump Implantation:
-
Make a small incision in the skin at the prepared site.
-
Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the primed osmotic pump into the pocket, with the delivery portal pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Administer analgesics as required.
-
Monitor the animal for any signs of distress or infection at the surgical site.
-
House the animal individually until the incision has healed.
-
Signaling Pathways and Experimental Workflows
KDM4B Signaling Pathway
This compound inhibits the histone demethylase KDM4B, which primarily removes methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with transcriptional repression. Inhibition of KDM4B leads to an increase in H3K9me3 levels, resulting in the silencing of target genes involved in cell proliferation and survival.
Caption: KDM4B signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM4B Histone Demethylase Inhibition Attenuates Tumorigenicity of Malignant Melanoma Cells by Overriding the p53-Mediated Tumor Suppressor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NCGC00244536 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the solubility of NCGC00244536.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations of ≥10 mg/mL to as high as 76 mg/mL.[1][2] For optimal results, it is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the compound's solubility.[2]
Q2: My this compound did not dissolve completely in DMSO. What should I do?
If you encounter solubility issues in DMSO, consider the following troubleshooting steps:
-
Use fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of this compound.[2] Always use fresh, anhydrous DMSO from a tightly sealed container.
-
Gentle warming: Gently warm the solution to aid dissolution. However, be cautious with temperature to avoid compound degradation.
-
Sonication: Use an ultrasonic bath to assist in dissolving the compound.[3][4]
-
Vortexing: Vigorous vortexing can also help to break down any clumps and promote solubilization.
Q3: What is the solubility of this compound in other organic solvents?
This compound has limited solubility in other common organic solvents. It is slightly soluble in acetonitrile (B52724) (0.1-1 mg/mL) and has a solubility of about 1.5 mg/mL in ethanol.[1][2]
Q4: Is this compound soluble in aqueous solutions?
This compound is considered insoluble in water.[2] For in vitro cell-based assays or in vivo studies requiring aqueous-based delivery, it is necessary to first dissolve the compound in DMSO and then further dilute it into the aqueous medium. Be aware that high concentrations of DMSO can be toxic to cells, so it is important to keep the final DMSO concentration in your experiments low (typically <0.5%).
Q5: How can I prepare this compound for in vivo animal studies?
Due to its poor aqueous solubility, specific formulations are required for in vivo administration. These typically involve the use of co-solvents and surfactants to create a stable suspension or solution. Here are a couple of reported formulations:
-
Formulation 1 (Suspension for Oral Administration): A homogenous suspension can be prepared in a vehicle containing CMC-NA.[2]
-
Formulation 2 (Solution for Injection): A solution can be prepared by first dissolving this compound in DMSO and then using a combination of PEG300, Tween-80, and saline or ddH2O.[2][4][5] It is critical to add the solvents in the specified order and ensure the solution is clear after each addition. These mixed solutions should be used immediately for optimal results.[2]
Solubility Data
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥10 mg/mL[1] | ≥26.14 mM | Use fresh, anhydrous DMSO.[2] Sonication may be needed.[3] |
| DMSO | 76 mg/mL[2] | 198.71 mM | Moisture-absorbing DMSO reduces solubility.[2] |
| DMSO | ~36.67 mg/mL[4] | ~95.88 mM | |
| Acetonitrile | 0.1-1 mg/mL[1] | 0.26-2.61 mM | Slightly soluble. |
| Ethanol | 1.5 mg/mL[2] | 3.92 mM | |
| Water | Insoluble[2] | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.3825 mg of the compound (Molecular Weight = 382.45 g/mol ).
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound.
-
Solubilize: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is based on a formulation yielding a 2.75 mg/mL suspension.[4][5]
-
Prepare a DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
Add PEG300: In a sterile tube, add 400 µL of PEG300.
-
Add DMSO Stock: To the PEG300, add 100 µL of the 27.5 mg/mL DMSO stock solution and mix thoroughly until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add Saline: Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. The final mixture will be a suspension.
-
Administration: This formulation can be used for oral or intraperitoneal injection.[3] The mixed solution should be used immediately.[2]
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Optimizing NCGC00244536 for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of NCGC00244536 for long-term experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent KDM4B inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM4B, with an in vitro IC50 of approximately 10 nM.[1][2] KDM4B is an enzyme that removes methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with condensed and transcriptionally silent chromatin.[3] By inhibiting KDM4B, this compound leads to an increase in global H3K9me3 levels.[3] This epigenetic modification results in the downregulation of genes involved in cell cycle progression, ultimately leading to cell cycle arrest, apoptosis, and senescence in susceptible cell types.[3]
Q2: What is a good starting concentration for this compound in a long-term experiment?
For long-term experiments (lasting several days to weeks), it is crucial to use a concentration that is effective at inhibiting KDM4B without causing excessive cytotoxicity. A good starting point is to perform a dose-response curve to determine the IC50 for your specific cell line over a shorter period (e.g., 72 hours). For long-term studies, a concentration at or slightly below the IC50 is often a reasonable starting point. It is recommended to test a range of concentrations, for example, from 0.1 µM to 10 µM.[2]
Q3: How stable is this compound in cell culture medium?
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[5] This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2][5] For experiments, prepare fresh dilutions of the inhibitor from the stock solution in your cell culture medium.[6]
Troubleshooting Guides
Issue 1: High levels of cell death in long-term culture.
-
Possible Cause: The concentration of this compound is too high, leading to cumulative toxicity.
-
Solution: Perform a long-term cytotoxicity assay (7-14 days) with a range of concentrations to determine the maximum non-toxic concentration. Consider using a concentration below the short-term IC50 value.
-
-
Possible Cause: The final concentration of the solvent (DMSO) in the culture medium is too high.
-
Solution: Ensure the final DMSO concentration is below the toxic threshold for your cell line, typically less than 0.1-0.5%.[6] Always include a vehicle-only (DMSO) control in your experiments.
-
-
Possible Cause: The inhibitor has degraded or is impure.
-
Solution: Purchase the inhibitor from a reputable source and handle it according to the manufacturer's instructions.[6] If possible, verify its purity.
-
Issue 2: Inconsistent or lack of expected biological effect.
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Increase the concentration of the inhibitor based on the results of your dose-response experiments. Ensure that the concentration is sufficient to engage the target, which can be confirmed by measuring global H3K9me3 levels.
-
-
Possible Cause: The inhibitor is not being replenished frequently enough.
-
Solution: Increase the frequency of media changes with a fresh compound, for example, every 48 hours.
-
-
Possible Cause: The cell line is resistant to KDM4B inhibition.
-
Solution: Confirm that your cell line expresses KDM4B. Consider using a different cell line that is known to be sensitive to KDM4B inhibition.
-
Issue 3: Changes in cell morphology or growth rate over time.
-
Possible Cause: Cellular stress due to long-term exposure to the inhibitor.
-
Solution: Monitor cell health regularly using microscopy and viability assays. Optimize the seeding density to ensure cells are not overly confluent or too sparse during treatment.[5]
-
-
Possible Cause: Selection of a resistant cell population.
-
Solution: Be aware that long-term treatment can lead to the selection of cells that are resistant to the inhibitor.[7] Regularly assess the population for changes in sensitivity.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| PC3 | Prostate Cancer | 40 nM | [2] |
| LNCaP | Prostate Cancer | Sub-micromolar | [2] |
| VCaP | Prostate Cancer | Sub-micromolar | [2] |
| MDA-MB-231 | Breast Cancer | Micromolar | [2] |
| MCF-7 | Breast Cancer | Micromolar | [2] |
| B16 | Melanoma | Not specified | [3] |
| SK-MEL-5 | Melanoma | Not specified | [3] |
| G-361 | Melanoma | Not specified | [3] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | ≥ 4 years | [1] |
| Stock Solution in DMSO | -80°C | 1 year | [2] |
| Stock Solution in DMSO | -20°C | 6 months | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration for Long-Term Experiments using a Resazurin-Based Cytotoxicity Assay
This protocol describes a method to determine the cytotoxic effects of this compound over an extended period.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
Resazurin (B115843) sodium salt solution
-
Plate reader with fluorescence detection
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a low density that allows for logarithmic growth over the desired experimental duration (e.g., 1,000-2,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in a complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[6] b. Include a vehicle-only control (DMSO) with the same final solvent concentration as the highest inhibitor concentration. c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle.
-
Long-Term Incubation and Replenishment: a. Incubate the plate at 37°C in a humidified 5% CO2 incubator. b. Every 48-72 hours, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound or vehicle.
-
Resazurin Assay: a. At desired time points (e.g., day 3, 7, 10, 14), add 10 µL of the resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[6]
-
Data Analysis: a. Subtract the fluorescence reading of a "medium-only" blank from all experimental wells. b. Normalize the fluorescence values of the treated wells to the vehicle-only control wells to determine the percentage of cell viability. c. Plot the percentage of cell viability against the inhibitor concentration to determine the long-term IC50 and the maximum non-toxic concentration.
Mandatory Visualization
Caption: this compound inhibits KDM4B, leading to increased H3K9me3 and subsequent cell cycle arrest and apoptosis.
Caption: Workflow for determining the optimal long-term concentration of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KDM4B Histone Demethylase Inhibition Attenuates Tumorigenicity of Malignant Melanoma Cells by Overriding the p53-Mediated Tumor Suppressor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
NCGC00244536 stability and storage conditions
This technical support center provides essential information on the stability and storage of NCGC00244536, a potent KDM4B inhibitor.[1][2][3] It is intended for researchers, scientists, and drug development professionals to ensure the proper handling and use of this compound in their experiments.
Stability and Storage Conditions
Proper storage is critical to maintain the integrity and activity of this compound. Below is a summary of the recommended storage conditions for this compound in both solid form and in solvent.
| Form | Storage Temperature | Duration | Source(s) |
| Solid (Powder) | -20°C | ≥ 4 years | Cayman Chemical[4] |
| -20°C | 3 years | MedchemExpress, Selleck Chemicals[1][5] | |
| -20°C | ≥ 2 years | MOLNOVA[2] | |
| 4°C | 2 years | MedchemExpress[1] | |
| In Solvent | -80°C | 1 year | MedchemExpress, Selleck Chemicals[1][5] |
| -20°C | 6 months | MedchemExpress[1] | |
| -20°C | 1 month | Selleck Chemicals[5] |
Frequently Asked Questions (FAQs)
A collection of frequently asked questions to address common issues and concerns regarding the handling and stability of this compound.
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][4][5] It is soluble in DMSO at concentrations of ≥10 mg/mL[4] and up to 100 mg/mL.[2] Acetonitrile can also be used, but the compound is only slightly soluble (0.1-1 mg/mL).[4]
Q2: How should I store the stock solution?
A2: For long-term storage, it is recommended to store stock solutions at -80°C, which should maintain stability for up to one year.[1][5] For shorter-term storage, -20°C is acceptable for up to six months.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single-use.[5]
Q3: Can I store the compound in its solid form at room temperature?
A3: While this compound is shipped at room temperature and is stable for a few days under these conditions, for long-term storage, it should be stored at -20°C as a powder.[4][6]
Q4: I observe precipitation in my stock solution after thawing. What should I do?
A4: If you observe precipitation, gently warm the solution and vortex or sonicate until the solid is fully dissolved. To prevent precipitation, ensure you are using a high-purity, anhydrous grade of DMSO, as moisture can affect solubility.[5]
Q5: Are there any specific handling instructions I should be aware of?
A5: It is recommended to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide
This section provides a logical workflow to troubleshoot potential stability-related issues with this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.com [molnova.com]
- 3. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. NCGC-00244536 HCl | KDM4 inhibitor | CAS# 2003260-55-5 | InvivoChem [invivochem.com]
Potential off-target effects of NCGC00244536 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of NCGC00244536, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent inhibitor of Histone Lysine Demethylase 4B (KDM4B), with a reported IC50 of approximately 10 nM.[1][2][3] It directly binds to the catalytic site of the KDM4 protein family.[1]
Q2: Does this compound have off-target effects at high concentrations?
A2: Yes, at high concentrations, this compound can inhibit other members of the KDM4 family. While it is highly selective for KDM4B, it has been shown to inhibit KDM4A, KDM4C, and KDM4D at a concentration of 10 μM.[2] It is selective over KDM5A/JARID1 and lysine-specific demethylase 1 (LSD1).[2]
Q3: What are the potential phenotypic consequences of these off-target effects?
A3: Inhibition of other KDM4 family members (KDM4A and KDM4C) can also contribute to anti-tumor effects by increasing global levels of H3K9me3 and suppressing the expression of genes regulated by the androgen receptor (AR) and BMYB.[1][4] However, researchers should be aware that at higher concentrations, the observed phenotype may not be solely attributable to KDM4B inhibition.
Q4: In which cell lines has this compound shown activity?
A4: this compound has demonstrated potent growth inhibition in a variety of cancer cell lines, including prostate (PC3, LNCaP, VCaP), breast (MDA-MB2, MCF-7), and melanoma (SK-MEL-5, G-361) cancer cells.[1][4] The IC50 values in these cell lines are typically in the sub-micromolar to micromolar range.[1]
Troubleshooting Guide
Issue: I am observing a stronger-than-expected phenotype or an unexpected biological response in my experiments.
Potential Cause: You may be using a concentration of this compound that is high enough to engage off-targets (KDM4A, KDM4C, KDM4D).
Troubleshooting Steps:
-
Review Concentration: Check the concentration of this compound used in your experiments. If it is in the micromolar range (≥ 1 µM), consider the possibility of off-target effects.
-
Dose-Response Experiment: Perform a dose-response experiment to determine the EC50 of this compound for your specific cell line and assay. Try to use the lowest effective concentration to maximize selectivity for KDM4B.
-
Orthogonal Approaches: To confirm that the observed phenotype is due to KDM4B inhibition, consider using a complementary approach, such as siRNA/shRNA-mediated knockdown of KDM4B, to see if it recapitulates the effects of this compound.
-
Selective Inhibitors for Off-Targets: If available, use more selective inhibitors for KDM4A, KDM4C, or KDM4D to dissect the contribution of each family member to the observed phenotype.
Issue: I am not observing any significant effect of this compound in my cell-based assay.
Potential Cause:
-
The concentration used may be too low.
-
The cell line may not be sensitive to KDM4B inhibition.
-
Issues with the compound's stability or solubility.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure that the compound has been stored correctly (-20°C for solid, -80°C for stock solutions in solvent) and has not undergone multiple freeze-thaw cycles.
-
Solubility: this compound is soluble in DMSO. Ensure it is fully dissolved before adding to your culture medium.
-
Increase Concentration: Titrate the concentration of this compound up to the low micromolar range.
-
Positive Control Cell Line: Use a cell line known to be sensitive to this compound (e.g., PC3 cells) as a positive control.
Data Presentation
Table 1: Inhibitory Activity of this compound against KDM Family Members
| Target | IC50 | Concentration for Off-Target Inhibition |
| KDM4B | ~10 nM | N/A |
| KDM4A | > 100x selectivity vs. KDM4B | Inhibited at 10 µM |
| KDM4C | > 100x selectivity vs. KDM4B | Inhibited at 10 µM |
| KDM4D | > 100x selectivity vs. KDM4B | Inhibited at 10 µM |
| KDM5A | Weak to no activity | N/A |
| LSD1 | Weak to no activity | N/A |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| PC3 | Prostate Cancer (AR-negative) | 40 nM |
| LNCaP | Prostate Cancer (AR-positive) | Sub-micromolar |
| VCaP | Prostate Cancer (AR-positive) | Sub-micromolar |
| MDA-MB-231 | Breast Cancer | Micromolar |
| MCF-7 | Breast Cancer | Micromolar |
Experimental Protocols
1. KDM4B Biochemical Assay (Fluorometric)
This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against KDM4B.
-
Materials:
-
Recombinant human KDM4B enzyme
-
H3K9me3 peptide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM 2-oxoglutarate, 100 µM Ascorbic Acid, 50 µM (NH4)2Fe(SO4)2·6H2O)
-
This compound stock solution (in DMSO)
-
Detection antibody specific for H3K9me2
-
Secondary antibody conjugated to a fluorophore
-
384-well black assay plates
-
Plate reader with fluorescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.
-
Add KDM4B enzyme to each well of the assay plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the demethylation reaction by adding the H3K9me3 peptide substrate.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Add the primary antibody (anti-H3K9me2) and incubate.
-
Wash the wells and add the fluorescently labeled secondary antibody.
-
Incubate, wash, and read the fluorescence intensity on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. Xenograft Animal Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
-
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line (e.g., PC3)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control to the mice via the desired route (e.g., subcutaneous, intraperitoneal, or oral gavage) according to the planned dosing schedule.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Visualizations
Caption: Signaling pathway of this compound, highlighting on- and off-target effects.
Caption: Experimental workflow for characterizing inhibitor specificity and off-target effects.
References
Troubleshooting inconsistent results with NCGC00244536
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NCGC00244536, a potent inhibitor of the KDM4B histone demethylase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of the histone lysine (B10760008) demethylase KDM4B (also known as JMJD2B) with a reported IC50 of approximately 10 nM. It functions by directly binding to the catalytic site of KDM4 proteins, thereby inhibiting their enzymatic activity. While it is most potent against KDM4B, it can also inhibit other KDM4 isoforms (KDM4A, KDM4C, KDM4D) at higher concentrations (around 10 μM).
Q2: What is the mechanism of action of this compound?
This compound inhibits the demethylase activity of KDM4B, leading to an increase in the global levels of histone H3 lysine 9 trimethylation (H3K9me3), a repressive epigenetic mark. This results in the transcriptional repression of KDM4B target genes, many of which are involved in cell cycle progression and oncogenesis. Notably, this compound has been shown to suppress the expression of genes regulated by the androgen receptor (AR) and B-MYB.
Q3: In which cancer cell lines has this compound shown activity?
This compound has demonstrated anti-proliferative activity in a variety of cancer cell lines, particularly in prostate and breast cancer. It is effective in both androgen receptor-positive (LNCaP, VCaP) and negative (PC3) prostate cancer cells, as well as breast cancer cell lines such as MDA-MB-231 and MCF-7.
Q4: How should I store and handle this compound?
For long-term storage, this compound powder should be kept at -20°C. Stock solutions are typically prepared in DMSO. For in vitro experiments, it is recommended to prepare fresh dilutions from the stock solution for each experiment to ensure compound integrity.
Troubleshooting Inconsistent Results
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Q: My cell viability results with this compound are not dose-dependent or are highly variable.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Compound Precipitation | This compound has limited aqueous solubility. Ensure that the final concentration of DMSO in your culture medium is consistent across all wells and is at a level that does not affect cell viability on its own (typically <0.5%). Visually inspect your treatment media for any signs of precipitation. |
| Cell Seeding Density | Inconsistent cell numbers |
How to minimize NCGC00244536 cytotoxicity in normal cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of NCGC00244536, a potent KDM4B inhibitor. While this compound has demonstrated a favorable selectivity for cancer cells over normal cells in numerous studies, this guide offers troubleshooting strategies and frequently asked questions (FAQs) to help researchers minimize potential cytotoxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of KDM4B (also known as JMJD2B), a histone lysine (B10760008) demethylase. It acts by binding to the catalytic site of KDM4B, preventing the demethylation of histone H3 at lysine 9 (H3K9me3). This leads to an increase in H3K9me3, a repressive chromatin mark, which in turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells.
Q2: Is this compound expected to be toxic to normal cells?
A2: Preclinical studies have shown that this compound exhibits significant selectivity for cancer cells over normal cells. For instance, it has been reported to have over 100-fold selectivity against immortalized normal prostate epithelial cells compared to prostate cancer cells. Another study noted minimal cytotoxicity in mouse embryonic fibroblasts that express low levels of KDM4B. However, the level of cytotoxicity can be cell-type dependent.
Q3: What are the potential reasons for observing cytotoxicity in my normal cell line?
A3: Several factors could contribute to unexpected cytotoxicity in normal cells:
-
High Compound Concentration: The concentration of this compound may be too high for the specific normal cell line being used.
-
Prolonged Exposure Time: Continuous exposure to the compound may lead to cumulative off-target effects or stress on the cells.
-
High Proliferation Rate of Normal Cells: Rapidly dividing normal cells can sometimes be more susceptible to compounds that affect the cell cycle.
-
Cell Line Specific Sensitivity: Some normal cell lines may have higher endogenous expression of KDM4B or other off-target proteins, making them more sensitive.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in a normal cell line at the desired effective concentration for cancer cells.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high for the normal cell line. | 1. Perform a dose-response curve for both your cancer and normal cell lines to determine the therapeutic window. 2. Titrate down the concentration to a level that maintains efficacy in cancer cells while minimizing toxicity in normal cells. |
| Prolonged exposure to the inhibitor. | 1. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period. 2. Consider a shorter exposure time followed by a wash-out period to see if the desired effect on cancer cells is maintained while allowing normal cells to recover. |
| High proliferation rate of the normal cell line. | 1. Reduce the serum concentration in the culture medium for the normal cells to slow their proliferation rate. 2. Consider cell cycle synchronization of the normal cells in G0/G1 phase through serum starvation before adding the compound. |
| Solvent (e.g., DMSO) toxicity. | 1. Ensure the final concentration of the solvent is non-toxic for your cell line (typically <0.5%). 2. Run a vehicle-only control to assess the cytotoxicity of the solvent alone. |
Issue 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell culture. | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding densities across all experiments. 3. Regularly test for mycoplasma contamination. |
| Compound instability. | 1. Prepare fresh stock solutions of this compound regularly. 2. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. 3. Prepare fresh dilutions in culture medium for each experiment. |
| Assay-related variability. | 1. Verify the linearity and sensitivity of your cytotoxicity assay (e.g., MTT, MTS). 2. Always include appropriate positive and negative controls. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| PC3 | Prostate Cancer | <1 |
| DU145 | Prostate Cancer | <1 |
| LNCaP | Prostate Cancer | <1 |
| VCaP | Prostate Cancer | <1 |
| C4-2 | Prostate Cancer | <1 |
| MDA-MB-231 | Breast Cancer | Micromolar range |
| MCF-7 | Breast Cancer | Micromolar range |
| PrEC1 | Immortalized Prostate Epithelial | >100-fold higher than PC3 |
| PrEC4 | Immortalized Prostate Epithelial | >100-fold higher than PC3 |
Note: Specific IC50 values can vary between studies and experimental conditions. It is crucial to determine the IC50 for your specific cell lines and assay conditions.
Key Experimental Protocols
Protocol 1: Determining the Therapeutic Window using an MTT Assay
This protocol outlines the steps to generate dose-response curves for both a cancer cell line and a normal cell line to determine the therapeutic window of this compound.
Materials:
-
Cancer and normal cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed both cancer and normal cells in separate 96-well plates at a predetermined optimal density. Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).
-
Compound Preparation: Prepare a 2x stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[1]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values for each cell line. The therapeutic window is the range of concentrations that are toxic to cancer cells but not to normal cells.
Protocol 2: Cell Cycle Synchronization of Normal Cells by Serum Starvation
This protocol can be used to arrest normal cells in the G0/G1 phase of the cell cycle, which may reduce their sensitivity to this compound.
Materials:
-
Normal cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum)
Procedure:
-
Wash: Wash the cells with serum-free medium to remove any residual serum.[2]
-
Incubate in Serum-Free Medium: Resuspend or seed the cells at an appropriate density in serum-free medium.
-
Starvation Period: Incubate the cells for 24-48 hours. The optimal duration may need to be determined empirically for your specific cell line.[2][3]
-
Treatment: After the starvation period, replace the serum-free medium with a medium containing this compound at the desired concentration (this can be in low-serum or serum-free medium depending on your experimental design).
-
Assessment: Proceed with your experimental endpoint (e.g., cytotoxicity assay).
Visualizations
Caption: Simplified signaling pathway of this compound action.
References
NCGC00244536 degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and potential degradation of NCGC00244536, a potent KDM4B inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the KDM4B histone lysine (B10760008) demethylase, with an IC50 of approximately 10 nM.[1][2][3] It functions by targeting the catalytic site of KDM4B, thereby preventing the demethylation of histone H3 at lysine 9 (H3K9me3).[4] This inhibition leads to an increase in H3K9me3 levels, which is a marker for transcriptionally silent chromatin, resulting in the downregulation of genes involved in cell cycle progression and tumor growth.[4]
2. What are the recommended storage and handling conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. For detailed storage conditions for the compound as a solid and in solvent, please refer to the tables below. It is important to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
3. What is the stability of this compound in solid form and in solution?
This compound is stable for at least four years when stored as a crystalline solid at -20°C.[1] The stability in solution is dependent on the solvent and storage temperature. For specific stability data, please see the summary tables.
4. What are the known degradation pathways or products of this compound?
Currently, there is no specific information available in the public domain regarding the detailed chemical degradation pathways or the identity of specific degradation products of this compound. It is recommended to follow the storage guidelines strictly to minimize potential degradation. Should you suspect degradation, it is advisable to use a fresh stock of the compound.
5. What are the necessary safety precautions when handling this compound?
As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[5][6][7] Work should be conducted in a well-ventilated area. For further details, always consult the Safety Data Sheet (SDS) provided by the supplier.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Citations |
| Solid (Powder) | -20°C | ≥ 4 years | [1] |
| In Solvent | -80°C | 1 year | [2][3] |
| In Solvent | -20°C | 1 month | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Citations |
| DMSO | ≥10 mg/mL | Moisture-absorbing DMSO may reduce solubility. | [1][2] |
| Acetonitrile | Slightly Soluble (0.1-1 mg/mL) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 382.5 g/mol .[1] To prepare a 10 mM solution, you will need 3.825 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly to dissolve the compound completely. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to one year.[2][3]
Protocol 2: Preparation of Working Solutions for in vitro Cell-Based Assays
-
Materials: 10 mM this compound DMSO stock solution, appropriate cell culture medium.
-
Procedure: a. Thaw a vial of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. c. It is recommended to prepare fresh working solutions for each experiment to ensure consistency.
Protocol 3: Preparation of a Dosing Solution for in vivo Animal Studies
This protocol is an example, and the specific formulation may need to be optimized for your experimental model.
-
Materials: this compound, DMSO, PEG300, Tween 80, and saline (0.9% NaCl).
-
Procedure (for a 1 mg/mL solution): a. Prepare a 10 mg/mL stock solution of this compound in DMSO. b. To prepare 1 mL of the final dosing solution, take 100 µL of the 10 mg/mL DMSO stock. c. Add 400 µL of PEG300 and mix well. d. Add 50 µL of Tween 80 and mix thoroughly. e. Add 450 µL of saline to bring the final volume to 1 mL. f. The final solution should be used immediately.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no compound activity in cell-based assays. | 1. Improper storage of stock solution. 2. Repeated freeze-thaw cycles. 3. Incorrect dilution of the compound. 4. Cell line not sensitive to KDM4B inhibition. | 1. Ensure stock solutions are stored at -80°C and used within the recommended timeframe. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Verify all dilution calculations and ensure accurate pipetting. 4. Confirm that your cell line expresses KDM4B and is dependent on its activity. |
| Precipitation of the compound in aqueous media. | 1. Low solubility of this compound in aqueous solutions. 2. The final concentration of DMSO is too low. | 1. Ensure the final DMSO concentration in your culture medium is sufficient to maintain solubility, typically ≤0.5%. 2. If precipitation persists, consider using a different formulation or a lower concentration of the compound. |
| Inconsistent results between experiments. | 1. Variability in stock solution preparation. 2. Degradation of the compound over time. 3. Differences in cell passage number or confluency. | 1. Prepare a large batch of stock solution, aliquot, and use the same batch for a series of related experiments. 2. Always use freshly prepared working solutions from a properly stored stock. 3. Standardize cell culture conditions, including passage number and seeding density. |
Visualizations
Caption: this compound inhibits KDM4B, leading to increased H3K9me3 and repression of oncogenes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone demethylase KDM4B accelerates the progression of glioblastoma via the epigenetic regulation of MYC stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pa.gov [pa.gov]
- 6. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 7. fda.gov [fda.gov]
Technical Support Center: NCGC00244536 Activity and Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of serum concentration on the activity of NCGC00244536, a potent KDM4B inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM4B (also known as JMJD2B).[1][2] Its primary mechanism of action is to bind directly to the catalytic site of the KDM4B protein, thereby preventing the demethylation of histone H3 lysine 9 trimethylation (H3K9me3). This leads to an increase in global H3K9me3 levels, which is a repressive histone mark, and subsequently to the downregulation of genes involved in cell cycle progression and proliferation.[1][3]
Q2: How does serum concentration potentially affect the in vitro activity of this compound?
A2: While specific data on this compound is not available, the presence of serum in cell culture media can significantly impact the apparent activity of small molecule inhibitors. The primary reason for this is serum protein binding.[4] Components of serum, particularly albumin, can bind to small molecules, sequestering them and reducing the free concentration of the compound available to interact with its intended target within the cells.[4] This can result in a rightward shift of the IC50 curve, indicating a decrease in the compound's apparent potency.[4]
Q3: What are the downstream signaling pathways affected by this compound?
A3: As a KDM4B inhibitor, this compound can influence several downstream signaling pathways that are critical in cancer progression. KDM4B has been shown to regulate the expression of key oncogenes and cell cycle regulators. For instance, it can activate the transcription of BMYB-targeted genes like PLK1, which are crucial for cell cycle progression.[5] Additionally, KDM4B is involved in the signaling of the Androgen Receptor (AR) and Estrogen Receptor α (ERα), making it a potential therapeutic target in prostate and breast cancers, respectively.[2][6] It has also been implicated in the MYC signaling pathway.[7]
Troubleshooting Guide
Issue 1: Decreased potency (higher IC50) of this compound in cell-based assays compared to biochemical assays.
-
Possible Cause: High serum protein binding. The presence of fetal bovine serum (FBS) or other serum in the cell culture medium can lead to the sequestration of this compound, reducing its effective concentration.[4]
-
Troubleshooting & Optimization:
-
Perform an IC50 Shift Assay: Conduct your cell-based assay with varying concentrations of serum (e.g., 0.5%, 2%, 5%, 10% FBS) to quantify the impact of serum on the IC50 value. A significant shift to a higher IC50 with increasing serum concentration is indicative of protein binding.
-
Reduce Serum Concentration: If your cell line can be maintained in lower serum concentrations for the duration of the experiment, reducing the serum percentage can increase the free fraction of the inhibitor.
-
Use Serum-Free Media: For short-term experiments, consider using a serum-free or serum-reduced medium if it does not compromise cell viability.
-
Equilibrium Dialysis: To directly measure the extent of protein binding, consider performing equilibrium dialysis to determine the fraction of unbound this compound in the presence of serum.[8]
-
Issue 2: High background signal in fluorescence-based assays.
-
Possible Cause: Autofluorescence from media components. Common cell culture media supplements like Fetal Bovine Serum and phenol (B47542) red can contribute to background fluorescence.[7]
-
Troubleshooting & Optimization:
-
Use Phenol Red-Free Media: Switch to a phenol red-free formulation of your cell culture medium.
-
Optimize Plate Reader Settings: If possible, set your plate reader to measure from the bottom of the plate to minimize interference from the media.[7]
-
Run Compound-Only Controls: Include wells with this compound in media without cells to measure and subtract any intrinsic fluorescence of the compound.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause: Variability in serum batches or experimental setup. Different lots of FBS can have varying protein compositions, leading to inconsistent protein binding. Inconsistent cell seeding density or incubation times can also contribute to variability.
-
Troubleshooting & Optimization:
-
Use a Single Lot of Serum: For a series of related experiments, use the same lot of FBS to minimize variability.
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they are evenly distributed.
-
Consistent Incubation Times: Maintain consistent incubation times for both cell plating and compound treatment.
-
Quantitative Data
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. Note that the serum concentrations used in these assays are not always specified in the literature, which can contribute to variability in reported values.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| PC3 | Prostate Cancer | < 1 |
| DU145 | Prostate Cancer | < 1 |
| LNCaP | Prostate Cancer | < 1 |
| VCaP | Prostate Cancer | < 1 |
| C4-2 | Prostate Cancer | < 1 |
| MDA-MB-231 | Breast Cancer | ~1 |
| MCF-7 | Breast Cancer | ~1 |
Data compiled from publicly available sources.[2][9]
Experimental Protocols
Protocol 1: Cell-Based Proliferation Assay to Determine Serum-Dependent IC50 Shift
This protocol describes a method to assess the impact of serum concentration on the antiproliferative activity of this compound using a standard MTT assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in their standard growth medium (e.g., containing 10% FBS).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Serum Starvation and Treatment:
-
After 24 hours, aspirate the growth medium.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add fresh medium containing varying concentrations of FBS (e.g., 0.5%, 2%, 5%, 10%).
-
Prepare serial dilutions of this compound in each of the different serum-containing media.
-
Add the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) for each serum concentration.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add solubilization solution to each well.
-
Incubate at room temperature in the dark for 2 hours.
-
-
Data Analysis:
-
Read the absorbance at 570 nm.
-
Normalize the data to the vehicle control for each serum concentration.
-
Plot the dose-response curves and calculate the IC50 value for each serum concentration using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: In Vitro Histone Demethylase Assay
This protocol outlines a general procedure for a biochemical assay to measure the direct inhibitory effect of this compound on KDM4B activity, typically performed in a serum-free buffer.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid).
-
Prepare a solution of recombinant KDM4B enzyme in the assay buffer.
-
Prepare a solution of the H3K9me3 peptide substrate.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the KDM4B enzyme.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the H3K9me3 peptide substrate.
-
Incubate the reaction for 1-2 hours at 37°C.
-
-
Detection:
-
The detection method will depend on the assay format. Common methods include:
-
AlphaLISA: Add acceptor beads and a specific antibody that recognizes the demethylated product. Then add donor beads and read the signal.[10]
-
TR-FRET: Use a europium-labeled antibody to detect the demethylated product.[11]
-
Mass Spectrometry: Directly measure the change in mass of the histone peptide substrate.[9]
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the dose-response curve and determine the IC50 value.
-
Visualizations
Caption: KDM4B Signaling Pathway and Inhibition by this compound.
Caption: Workflow to Assess Serum Impact on this compound Activity.
References
- 1. KDM4B: A promising oncology therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 3. Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ruf.rice.edu [ruf.rice.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Histone demethylase KDM4B accelerates the progression of glioblastoma via the epigenetic regulation of MYC stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. reactionbiology.com [reactionbiology.com]
Preventing precipitation of NCGC00244536 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of NCGC00244536 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and novel inhibitor of KDM4B, a histone demethylase, with an IC50 of approximately 10 nM.[1][2][3] It functions by directly binding to the catalytic site of the KDM4 protein, thereby inhibiting its enzymatic activity.[3][4] KDM4B is known to be involved in the regulation of gene expression through the demethylation of histones, and its inhibition can impact various cellular processes, including cell proliferation and survival. In the context of cancer, this compound has been shown to block prostate tumor growth by suppressing the expression of androgen receptor (AR) and BMYB-regulated genes.[5]
Q2: What are the solubility properties of this compound?
A2: this compound is a crystalline solid that is practically insoluble in water.[1] Its solubility in other common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | ≥10 mg/mL | ≥26.1 mM |
| DMSO | 76 mg/mL | 198.71 mM |
| Ethanol | 1.5 mg/mL | 3.92 mM |
| Acetonitrile | 0.1 - 1 mg/mL | 0.26 - 2.61 mM |
Data compiled from multiple sources.[1][3][6]
Q3: Why does this compound precipitate in my cell culture medium?
A3: Precipitation of this compound in cell culture medium is most likely due to its low aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into the aqueous environment of the cell culture medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final medium. Factors that can contribute to this include a high final concentration of the compound, a high percentage of DMSO in the final medium, and potential interactions with components of the culture medium.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: To minimize solvent-induced cytotoxicity, it is recommended to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.1%. Many cell lines can tolerate up to 0.5% DMSO without significant effects on viability.[4][5][7][8][9][10][11][12][13][14] However, the sensitivity to DMSO can be cell line-specific. For instance, PC3 cells may be sensitive to 0.1% DMSO, while DU145 cells can tolerate up to 0.5%.[4] It is always best practice to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step protocol for preparing and using this compound in cell culture experiments to minimize the risk of precipitation.
Experimental Protocol: Preparation of this compound for Cell Culture
Objective: To prepare a working solution of this compound and add it to cell culture medium without causing precipitation.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Aseptically weigh out the desired amount of this compound powder.
-
Dissolve the powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure the powder is completely dissolved by vortexing. Using fresh DMSO is crucial as moisture-absorbing DMSO can reduce solubility.[1]
-
Example: To prepare a 10 mM stock solution, dissolve 3.825 mg of this compound (Molecular Weight = 382.45 g/mol ) in 1 mL of DMSO.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage (up to 1 year at -80°C).[2] Avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your desired final concentration, it may be necessary to prepare an intermediate dilution of the stock solution in DMSO. This helps to reduce the volume of concentrated DMSO added directly to the culture medium.
-
-
Adding this compound to Cell Culture Medium (Crucial Step):
-
Warm the required volume of cell culture medium to 37°C.
-
Gently vortex the this compound stock solution before use.
-
Pipette the required volume of the stock solution directly into the pre-warmed medium while gently swirling or vortexing the medium. Do not add the medium to the concentrated drug solution.
-
The key is to ensure rapid and thorough mixing to prevent localized high concentrations of the compound that can lead to precipitation.
-
The final concentration of DMSO in the medium should be kept below 0.5%, and ideally at or below 0.1%.
-
Example Dilution Calculation:
To achieve a final concentration of 1 µM this compound in 10 mL of cell culture medium from a 10 mM stock solution:
-
Use the formula: C1V1 = C2V2
-
(10,000 µM) * V1 = (1 µM) * (10,000 µL)
-
V1 = 1 µL
-
-
Add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed medium.
-
The final DMSO concentration will be 0.01%, which is well-tolerated by most cell lines.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding the compound to the medium. | The final concentration of this compound exceeds its solubility in the medium. | - Lower the final concentration of this compound. - Ensure rapid and thorough mixing when adding the stock solution to the medium. - Try a serial dilution approach, adding smaller volumes of a less concentrated stock. |
| The culture medium becomes cloudy over time. | The compound is slowly precipitating out of solution. This can be due to temperature changes or interactions with media components. | - Ensure the incubator temperature is stable. - Consider using a serum-free medium for the initial treatment period if serum components are suspected to cause precipitation. - Prepare fresh working solutions for each experiment. |
| Cells show signs of toxicity even at low concentrations of this compound. | The final DMSO concentration is too high for the specific cell line. | - Calculate and confirm that the final DMSO concentration is at or below 0.1%. - Perform a DMSO vehicle control to determine the tolerance of your cell line. - Prepare a higher concentration stock solution to reduce the volume of DMSO added. |
Signaling Pathways and Experimental Workflows
KDM4B Signaling Pathway
This compound inhibits KDM4B, which in turn affects several downstream signaling pathways implicated in cancer progression. The diagram below illustrates the central role of KDM4B and the mechanism of action of this compound. KDM4B is known to be recruited by transcription factors such as the Androgen Receptor (AR) and MYC to demethylate repressive histone marks (H3K9me3), leading to the transcriptional activation of target genes involved in cell cycle progression and proliferation.[5][15] Furthermore, KDM4B can promote gastric cancer metastasis by physically binding to β-catenin and inducing the expression of genes like vimentin.[15] In some contexts, inhibition of KDM4B can lead to an increase in MDM2, which in turn promotes the degradation of the tumor suppressor p53.[6][8]
Caption: KDM4B signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell Viability Assay
The following workflow outlines the key steps for assessing the effect of this compound on cell viability, incorporating best practices to avoid precipitation.
Caption: Experimental workflow for a cell viability assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KDM4B Histone Demethylase Inhibition Attenuates Tumorigenicity of Malignant Melanoma Cells by Overriding the p53-Mediated Tumor Suppressor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to KDM4 Inhibitors: NCGC00244536 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the KDM4 inhibitor NCGC00244536 with other notable inhibitors of the lysine (B10760008) demethylase 4 (KDM4) family: TACH101, QC6352, and JIB-04. The KDM4 family of histone demethylases, comprising KDM4A, KDM4B, KDM4C, and KDM4D, are epigenetic regulators that play a crucial role in tumorigenesis by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3).[1][2] Their overexpression is linked to various cancers, making them attractive targets for therapeutic intervention.[1][2] This guide summarizes key experimental data on the potency, selectivity, and cellular activity of these inhibitors to aid in the selection of appropriate tools for research and drug development.
Biochemical Potency and Selectivity
The inhibitory activity of this compound, TACH101, QC6352, and JIB-04 against the KDM4 isoforms has been determined using various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized below. It is important to note that direct comparison of absolute IC50 values should be made with caution, as assay formats and conditions can vary between studies.
Table 1: Biochemical Potency (IC50) of KDM4 Inhibitors Against KDM4 Isoforms
| Inhibitor | KDM4A (nM) | KDM4B (nM) | KDM4C (nM) | KDM4D (nM) | Assay Type |
| This compound | Inhibits at 10 µM[3] | ~10[3][4][5] | Inhibits at 10 µM[3] | Inhibits at 10 µM[3] | Antibody-based fluorometric assay |
| TACH101 | < 100[6][7] | < 100[6][7] | < 100[6][7] | < 100[6][7] | Not specified |
| QC6352 | 104[8] | 56[8] | 35[8] | 104[8] | Not specified |
| JIB-04 | 445[9] | 435[9] | 1100[9] | 290[9] | Cell-free assay |
Table 2: Selectivity Profile of KDM4 Inhibitors
| Inhibitor | Selectivity Notes |
| This compound | Selective for KDM4B over KDM5A/JARID1 and LSD1.[3] |
| TACH101 | Selective for KDM4 isoforms with no effect on other KDM families.[10] |
| QC6352 | Shows moderate inhibitory activity against KDM5B (IC50 = 750 nM).[8] |
| JIB-04 | A pan-Jumonji histone demethylase inhibitor with activity against JARID1A (IC50 = 230 nM), JMJD2E (IC50 = 340 nM), and JMJD3 (IC50 = 855 nM).[9][11] |
Cellular Activity
The anti-proliferative effects of these KDM4 inhibitors have been evaluated in various cancer cell lines. The half-maximal effective concentration (EC50) or IC50 values for cell viability are presented below.
Table 3: Cellular Potency of KDM4 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Cellular IC50/EC50 (µM) |
| This compound | PC3 | Prostate Cancer | 0.04[4] |
| LNCaP | Prostate Cancer | < 1[4] | |
| VCaP | Prostate Cancer | < 1[4] | |
| MDA-MB-231 | Breast Cancer | Micromolar range[4] | |
| MCF-7 | Breast Cancer | Micromolar range[4] | |
| TACH101 | HT-29 | Colorectal Cancer | 0.033 - 0.092[7] |
| KYSE-150 | Esophageal Cancer | 0.033 - 0.092[7] | |
| MDA-MB-231 | Triple Negative Breast Cancer | 0.033 - 0.092[7] | |
| QC6352 | KYSE-150 | Esophageal Cancer | 0.0035[12] |
| JIB-04 | H358 | Lung Cancer | Low nanomolar range |
| A549 | Lung Cancer | Low nanomolar range | |
| Prostate Cancer Lines | Prostate Cancer | As low as 0.01[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for common assays used to characterize KDM4 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for KDM4 Inhibition
This assay measures the demethylation activity of KDM4 enzymes by detecting the change in FRET signal between a terbium-labeled antibody specific for the demethylated histone substrate and a europium-labeled streptavidin that binds to the biotinylated histone peptide.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20).
-
Dilute the KDM4 enzyme, biotinylated H3K9me3 peptide substrate, and co-factors (Fe(II) and α-ketoglutarate) in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO and then in reaction buffer.
-
-
Enzymatic Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a low-volume 384-well plate.
-
Add 5 µL of the KDM4 enzyme solution to each well.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding 10 µL of the substrate and co-factor mix.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and detect the product by adding 10 µL of the detection mix containing the terbium-labeled anti-H3K9me2 antibody and europium-labeled streptavidin.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for europium and 620 nm for terbium).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., 665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaLISA Assay for KDM4 Inhibition
This assay quantifies the demethylation of a biotinylated histone peptide by using antibody-coated acceptor beads and streptavidin-coated donor beads. When the demethylated product is present, the beads are brought into proximity, and upon laser excitation, a chemiluminescent signal is generated.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20).
-
Dilute the KDM4 enzyme, biotinylated H3K9me3 peptide substrate, and co-factors in the assay buffer.
-
Prepare serial dilutions of the inhibitor.
-
-
Enzymatic Reaction:
-
In a 384-well ProxiPlate, add 2.5 µL of the inhibitor or vehicle.
-
Add 2.5 µL of the KDM4 enzyme.
-
Add 5 µL of the substrate and co-factor mix to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of the acceptor bead mix (containing the antibody specific to the demethylated product).
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the streptavidin-coated donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the KDM4 inhibitor or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Visualizations: Pathways and Workflows
To better understand the context and application of these inhibitors, the following diagrams illustrate the KDM4 signaling pathway, a typical experimental workflow for inhibitor characterization, and the logical relationship of KDM4 inhibition's anti-cancer effects.
Caption: KDM4 signaling pathway in histone demethylation and gene regulation.
Caption: A typical experimental workflow for KDM4 inhibitor characterization.
Caption: Logical relationship of KDM4 inhibition and its anti-cancer effects.
Conclusion
This compound is a potent inhibitor of KDM4B with demonstrated activity in prostate cancer models.[3][4] In comparison, TACH101 emerges as a potent pan-KDM4 inhibitor with broad-spectrum anti-cancer activity and is currently in clinical development.[13] QC6352 also shows potent pan-KDM4 inhibition with strong cellular effects, particularly in breast cancer stem-like cells.[8][14] JIB-04, while effective against KDM4 isoforms, exhibits a broader inhibitory profile against other Jumonji demethylases, which could be advantageous or disadvantageous depending on the research question.[9][11] The choice of inhibitor will therefore depend on the specific research goals, such as the need for isoform selectivity versus pan-KDM4 inhibition, and the cancer type under investigation. The data and protocols presented in this guide provide a foundation for making informed decisions in the pursuit of novel epigenetic therapies.
References
- 1. frontiersin.org [frontiersin.org]
- 2. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tachyontx.com [tachyontx.com]
- 14. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle in Melanoma Treatment: NCGC00244536 vs. Dacarbazine
For Immediate Release
In the relentless pursuit of more effective melanoma therapies, a compelling comparison emerges between the investigational drug NCGC00244536 and the long-standing chemotherapeutic agent, dacarbazine (B1669748). This guide provides a detailed, data-supported analysis of their performance in melanoma cell lines, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms and efficacy.
Executive Summary
Recent preclinical studies have highlighted this compound, a potent inhibitor of KDM4B histone demethylase, as a promising candidate for melanoma treatment.[1][2] In direct comparisons with dacarbazine, the standard-of-care alkylating agent, this compound has demonstrated significantly more pronounced cytotoxic and antiproliferative effects in various melanoma cell lines.[1][2] This guide will dissect the available data, detailing the distinct mechanisms of action, summarizing the quantitative outcomes of comparative studies, and providing insights into the experimental protocols that underpin these findings.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between these two compounds lies in their cellular targets and mechanisms of action.
This compound: Epigenetic Reprogramming and Apoptotic Induction
This compound functions as a selective inhibitor of the KDM4B histone demethylase, an enzyme often overexpressed in melanoma.[1][2][3] By inhibiting KDM4B, this compound triggers a cascade of events that ultimately leads to cancer cell death. This includes the upregulation of MDM2, which in turn promotes the degradation of the p53 tumor suppressor protein.[1][2] Paradoxically, this reduction in p53 leads to the activation of downstream apoptotic pathways. This is evidenced by a decrease in pro-survival proteins like Bcl-2 and an increase in pro-apoptotic proteins such as cleaved caspases-3 and -7, and Bax.[1][2] Furthermore, this compound has been shown to induce cell cycle arrest in melanoma cells.[1][2]
Dacarbazine: The DNA-Damaging Veteran
Dacarbazine, a mainstay in melanoma chemotherapy for decades, operates as an alkylating agent.[4][5] It exerts its cytotoxic effects by attaching alkyl groups to DNA, leading to DNA damage, inhibition of DNA replication and protein synthesis, and ultimately, cell death.[4] However, its efficacy is often limited by the cancer cells' intrinsic DNA repair mechanisms and the development of chemoresistance.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the efficacy of this compound and dacarbazine in melanoma cell lines. It is important to note that while direct comparative studies have established the superior efficacy of this compound, specific IC50 values from a single head-to-head study are not publicly available in full text. The data presented for this compound are based on assertions of its "more pronounced" effects and "sub-micromolar" activity from study abstracts, while dacarbazine data is compiled from various studies.
Table 1: Comparative Cytotoxicity in Melanoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Time Point | Citation |
| This compound | B16, SK-MEL-5, G-361 | More pronounced than dacarbazine | Not Specified | [1][2] |
| Dacarbazine | B16F10 | ~1400 µg/mL (~7680 µM) | 48h | [4] |
| Dacarbazine | B16 | Not Specified | Not Specified | [6] |
| Dacarbazine | Cloudman S91 | Not Specified | Not Specified | [6] |
| Dacarbazine | SK-MEL-30 | >500 | 24h | [7] |
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Effect on Apoptosis | Effect on Cell Cycle | Citation |
| This compound | Increased: Reduced Bcl-2, Increased cleaved caspases-3 & -7, Increased Bax | Induces Cell Cycle Arrest | [1][2] |
| Dacarbazine | Increased: Induces apoptosis, but efficacy can be limited by resistance | Induces Cell Cycle Arrest in S and G2/M phases | [6][8] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of this compound and dacarbazine in melanoma cells.
Caption: Signaling pathway of this compound in melanoma cells.
Caption: Mechanism of action of Dacarbazine in melanoma cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and dacarbazine.
1. Cell Viability / Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of the drug that inhibits the growth of 50% of the cell population (IC50).
-
Procedure:
-
Melanoma cells (e.g., B16, SK-MEL-5, G-361) are seeded in 96-well plates at a density of 3 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound or dacarbazine. A control group with no drug is also included.
-
The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.
-
The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.[4]
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Procedure:
-
Melanoma cells are seeded in 6-well plates and treated with this compound or dacarbazine at their respective IC50 concentrations for a specified time.
-
Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry.
-
The cell population is differentiated into four groups: viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).[9][10]
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of the drugs on the cell cycle distribution.
-
Procedure:
-
Melanoma cells are treated with this compound or dacarbazine for a defined period.
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
After fixation, the cells are washed and treated with RNase A to remove RNA.
-
Propidium Iodide (PI) staining solution is added to the cells to stain the DNA.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content.[6][11]
-
Experimental Workflow Diagram
Caption: General experimental workflow for comparing cytotoxic agents.
Conclusion
The available evidence strongly suggests that this compound holds significant promise as a therapeutic agent for melanoma, demonstrating superior cytotoxic and antiproliferative activity against melanoma cells when compared to the established chemotherapeutic, dacarbazine.[1][2] Its distinct mechanism of action, which involves epigenetic modulation and the induction of apoptosis through a p53-independent pathway, offers a potential new avenue for treating melanomas, particularly those that are resistant to conventional DNA-damaging agents. Further in-depth studies, including in vivo models and eventually clinical trials, are warranted to fully elucidate the therapeutic potential of this compound in the fight against this aggressive cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of dacarbazine on CD44 in live melanoma cells as measured by atomic force microscopy-based nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. B16 and cloudman S91 mouse melanoma cells susceptibility to apoptosis after dacarbazine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MicroRNA-153-3p sensitizes melanoma cells to dacarbazine by suppressing ATG5-mediated autophagy and apoptosis - Hou - Translational Cancer Research [tcr.amegroups.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
NCGC00244536: A Potent and Selective KDM4B Histone Demethylase Inhibitor
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a small molecule inhibitor is paramount for its potential as a therapeutic agent or a chemical probe. This guide provides a comprehensive comparison of NCGC00244536's inhibitory activity against various histone demethylases, supported by experimental data and detailed protocols.
This compound has emerged as a potent inhibitor of KDM4B (also known as JMJD2B), a member of the JmjC domain-containing histone lysine (B10760008) demethylase family.[1][2][3] This family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing gene expression. Dysregulation of KDM4B has been implicated in various cancers, making it an attractive target for therapeutic intervention.[4][5]
Selectivity Profile of this compound
This compound exhibits high potency against KDM4B with a reported half-maximal inhibitory concentration (IC50) of approximately 10 nM.[1][2][3] Its selectivity has been evaluated against other members of the KDM4 subfamily and other classes of histone demethylases.
The following table summarizes the inhibitory activity of this compound against a panel of histone demethylases.
| Target Demethylase | Alternative Name | IC50 | Reference |
| KDM4B | JMJD2B | ~10 nM | [1][2][3] |
| KDM4A | JMJD2A | Inhibited at 10 µM | [1] |
| KDM4C | JMJD2C | Inhibited at 10 µM | [1] |
| KDM4D | JMJD2D | Inhibited at 10 µM | [1] |
| KDM5A | JARID1A | Inactive | [1] |
| KDM1A | LSD1 | Inactive | [1] |
As the data indicates, this compound is highly selective for KDM4B. While it shows inhibitory activity against other KDM4 subfamily members (KDM4A, KDM4C, and KDM4D) at a concentration of 10 µM, it is significantly less potent against these isoforms compared to KDM4B.[1] Importantly, the compound shows no significant activity against KDM5A (a member of a different JmjC subfamily) and KDM1A (LSD1, a flavin-dependent demethylase), highlighting its specificity for the KDM4 subfamily.[1]
Experimental Protocols
The determination of the inhibitory activity of this compound is typically performed using biochemical assays that measure the enzymatic activity of the target histone demethylase in the presence of the inhibitor. A common and robust method for this is the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology.
Protocol: Determination of IC50 using AlphaLISA® Assay
This protocol outlines the general steps for determining the IC50 value of this compound against KDM4 histone demethylases.
1. Reagents and Materials:
-
Recombinant human KDM4 enzyme (e.g., KDM4B, KDM4A, KDM4C, KDM4D)
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
-
This compound compound
-
AlphaLISA® Acceptor beads (e.g., anti-digoxigenin coated)
-
Streptavidin-coated Donor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: Fe(II) (e.g., (NH4)2Fe(SO4)2), α-ketoglutarate, and L-ascorbic acid
-
384-well white microplates
-
Plate reader capable of AlphaLISA® detection
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of the KDM4 enzyme and the biotinylated histone H3 peptide substrate in Assay Buffer containing the necessary cofactors (Fe(II), α-ketoglutarate, and ascorbic acid).
-
Reaction Incubation:
-
Add the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Initiate the demethylase reaction by adding the enzyme and substrate mixture to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction by adding a solution containing the AlphaLISA® Acceptor beads.
-
Add the Streptavidin-coated Donor beads.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 60 minutes) to allow for bead association.
-
-
Data Acquisition: Read the plate on an AlphaLISA®-compatible plate reader. The signal generated is inversely proportional to the amount of demethylation.
3. Data Analysis:
-
The raw data is normalized to the controls (no inhibitor for 0% inhibition and a known potent inhibitor or no enzyme for 100% inhibition).
-
The normalized data is then plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Selectivity Profile
The following diagram illustrates the selectivity of this compound, highlighting its potent inhibition of KDM4B and its weaker effects on other KDM4 isoforms, with no activity against other histone demethylase families.
Caption: Selectivity profile of this compound against histone demethylases.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
NCGC00244536: A Potent Small Molecule Alternative to KDM4B siRNA Knockdown for Epigenetic Research and Drug Discovery
For researchers, scientists, and drug development professionals investigating the role of the histone lysine (B10760008) demethylase KDM4B in cellular processes and disease, NCGC00244536 presents a compelling pharmacological alternative to traditional genetic knockdown approaches using siRNA. This guide provides a comprehensive comparison of this compound and KDM4B siRNA, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
This compound is a potent and selective inhibitor of KDM4B, an enzyme that plays a crucial role in gene expression by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1] Dysregulation of KDM4B has been implicated in various cancers, making it an attractive therapeutic target.[2][3] Traditionally, researchers have relied on siRNA-mediated knockdown to study the function of KDM4B. However, the advent of small molecule inhibitors like this compound offers a reversible, dose-dependent, and often more immediate means of interrogating KDM4B activity.
Comparative Analysis: this compound vs. KDM4B siRNA
| Feature | This compound (Small Molecule Inhibitor) | KDM4B siRNA (Genetic Knockdown) |
| Mechanism of Action | Directly binds to the catalytic site of the KDM4B protein, inhibiting its demethylase activity.[2] | Mediates the degradation of KDM4B mRNA, leading to reduced protein expression.[4] |
| Mode of Inhibition | Reversible, dose-dependent inhibition of protein function. | Transient reduction of protein levels. |
| Speed of Onset | Rapid onset of action, dependent on cell permeability and target engagement. | Slower onset, requiring time for mRNA degradation and protein turnover (typically 24-72 hours).[5] |
| Specificity | High selectivity for KDM4B, though some off-target effects on other KDM4 family members (KDM4A/C/D) can occur at higher concentrations.[6] | High specificity for KDM4B mRNA, but potential for off-target effects due to unintended silencing of other genes. |
| Cellular Effects | Induces cell cycle arrest, apoptosis, and senescence in cancer cells.[7] Inhibits tumor growth in vivo.[6][8] | Inhibits cell proliferation, induces differentiation, and reduces tumor growth.[9] Leads to apoptosis and can enhance sensitivity to radiation therapy.[2] |
| Applications | Acute functional studies, validation of KDM4B as a therapeutic target, in vivo studies. | Target validation, studying the long-term consequences of protein loss. |
Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing this compound and KDM4B siRNA.
| Parameter | This compound | KDM4B siRNA | Cell Line/Model | Reference |
| IC50 (KDM4B Inhibition) | ~10 nM | N/A | Biochemical Assay | [8][10] |
| IC50 (Cell Growth Inhibition) | 40 nM | N/A | PC3 (prostate cancer) | [8] |
| Sub-micromolar | N/A | LNCaP, VCaP (prostate cancer) | [8] | |
| Micromolar | N/A | MDA-MB-231, MCF-7 (breast cancer) | [8] | |
| Effect on H3K9me3 Levels | Increased global levels | Increased levels at specific gene promoters | Melanoma cells, Prostate cancer cells | [6][7] |
| Effect on Tumor Growth | Significant inhibition (20 mg/kg) | Tumor shrinkage (intratumoral injection) | PC3 mouse xenograft | [2][6] |
| Effect on Cell Proliferation | Greatly reduced | Significantly inhibited | Neuroblastoma cells | [2][9] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
KDM4B siRNA Knockdown Protocol (General)
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute KDM4B-specific siRNA (and a non-targeting control siRNA) and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
Validation of Knockdown: Harvest cells and assess KDM4B mRNA and protein levels by qPCR and Western blot, respectively, to confirm knockdown efficiency.
-
Downstream Assays: Perform desired functional assays (e.g., cell viability, apoptosis) on the transfected cells.
This compound Treatment Protocol (General)
-
Cell Seeding: Plate cells and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[6] Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the cell culture medium with the medium containing this compound (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) depending on the assay.
-
Downstream Assays: Perform desired functional assays, such as cell viability (e.g., MTS/MTT assay), apoptosis analysis (e.g., Annexin V staining), or molecular analyses (e.g., Western blot for histone marks, qPCR for gene expression).
Conclusion
Both this compound and KDM4B siRNA are valuable tools for studying the function of KDM4B. This compound offers a rapid, reversible, and dose-dependent method for inhibiting KDM4B's catalytic activity, making it particularly useful for acute functional studies and as a potential therapeutic agent. KDM4B siRNA, on the other hand, provides a means to study the effects of reduced KDM4B protein levels over a longer period. The choice between these two approaches will depend on the specific research question and experimental design. For many applications, particularly those in the early stages of drug discovery and target validation, the pharmacological precision and ease of use of this compound make it an advantageous alternative to siRNA-mediated knockdown.
References
- 1. genecards.org [genecards.org]
- 2. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM4B: A promising oncology therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Histone lysine demethylase 4B regulates general and unique gene expression signatures in hypoxic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. KDM4B Histone Demethylase Inhibition Attenuates Tumorigenicity of Malignant Melanoma Cells by Overriding the p53-Mediated Tumor Suppressor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Role of Histone Demethylase KDM4B in Myc Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NCGC-00244536 HCl | KDM4 inhibitor | CAS# 2003260-55-5 | InvivoChem [invivochem.com]
Validating NCGC00244536 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the cellular target engagement of NCGC00244536, a potent inhibitor of the histone demethylase KDM4B. We offer a comparative analysis of leading techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their studies.
Introduction to this compound and its Target, KDM4B
This compound is a small molecule inhibitor of KDM4B (also known as JMJD2B), a member of the JmjC domain-containing histone demethylase family.[1] KDM4B specifically removes methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2), epigenetic marks that play crucial roles in regulating gene expression.[2] Overexpression of KDM4B has been implicated in various cancers, including prostate, breast, and gastric cancer, making it a compelling therapeutic target.[2] this compound has been shown to inhibit KDM4B with a biochemical IC50 of approximately 10 nM and exhibits anti-proliferative effects in various cancer cell lines.[1][3] Validating that this compound directly engages KDM4B within a cellular context is critical for interpreting its biological effects and for its further development as a potential therapeutic agent.
Quantitative Comparison of KDM4B Inhibitors
This table summarizes the reported inhibitory activities of this compound and other commonly used KDM4 inhibitors.
| Compound | Target(s) | Biochemical IC50 | Cellular Antiproliferative IC50 | Reference(s) |
| This compound | KDM4B | ~10 nM | PC3: 40 nM; LNCaP: <1 µM; VCaP: <1 µM | [1][3] |
| JIB-04 | Pan-KDM4, KDM5 | KDM4A-E: 290–1100 nM; KDM5A: 230 nM | Cell line dependent | [4] |
| TACH101 | Pan-KDM4 (A-D) | KDM4A-D: ≤ 80 nM | Broad antiproliferative activity (2.7-37 nM) | [5] |
| QC6352 | Pan-KDM4 | KDM4C: 35 nM | KYSE-150: 3.5 nM |
Methods for Validating Target Engagement
Several biophysical and biochemical methods can be employed to confirm the direct binding of this compound to KDM4B in cells. Below is a comparison of the most common techniques.
Method Comparison
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free, applicable to intact cells and tissues, reflects physiological conditions. | Requires specific antibodies, can be low-throughput (Western blot-based). |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Label-free, does not rely on thermal stability changes. | Requires careful optimization of proteolysis, may not be suitable for all proteins. |
| Stability of Proteins from Rates of Oxidation (SPROX) | Ligand binding alters the susceptibility of methionine residues to oxidation in the presence of a chemical denaturant. | Can identify binding sites, suitable for weak binders. | Technically complex, requires mass spectrometry. |
| Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET) | Measures proximity between a tagged target protein and a fluorescent ligand or antibody. | Real-time monitoring in live cells. | Requires genetic modification of the target protein, which may alter its function. |
| Affinity Pull-down / Chromatography | A tagged version of the compound is used to pull down the target protein. | Can be highly specific and sensitive. | Requires chemical modification of the compound, which may alter its binding properties. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol describes a standard Western blot-based CETSA to validate the engagement of this compound with KDM4B.
Materials:
-
Cancer cell line expressing KDM4B (e.g., PC3, LNCaP)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against KDM4B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest cells and resuspend in PBS with protease inhibitors to a concentration of 2 x 10^6 cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated (37°C) control.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath) or by adding lysis buffer.
-
-
Centrifugation:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Quantification and Western Blotting:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody against KDM4B.
-
-
Data Analysis:
-
Quantify the band intensities for KDM4B at each temperature.
-
Normalize the intensities to the 37°C sample for each treatment group.
-
Plot the normalized intensities against the temperature to generate melting curves. A rightward shift in the melting curve for this compound-treated samples compared to the DMSO control indicates target engagement.
-
Western Blot for H3K9me3 Levels
This protocol measures the downstream pharmacological effect of KDM4B inhibition by this compound, which is an increase in the global levels of H3K9me3.
Materials:
-
Cancer cell line
-
This compound
-
DMSO
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer
-
Primary antibody against H3K9me3 (e.g., Abcam ab8898)
-
Primary antibody against total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Treat cells with various concentrations of this compound or DMSO for 24-48 hours.
-
-
Histone Extraction:
-
Harvest cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the histone extracts.
-
Perform SDS-PAGE and Western blotting using primary antibodies against H3K9me3 and total Histone H3.
-
-
Data Analysis:
-
Quantify the band intensities for H3K9me3 and total Histone H3.
-
Normalize the H3K9me3 signal to the total Histone H3 signal for each sample.
-
Compare the normalized H3K9me3 levels in this compound-treated samples to the DMSO control. An increase in H3K9me3 indicates target engagement and inhibition of KDM4B.
-
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol assesses the engagement of this compound with KDM4B at specific gene promoters, leading to an increase in H3K9me3 at these sites.
Materials:
-
Cancer cell line
-
This compound
-
DMSO
-
Formaldehyde (B43269) (for crosslinking)
-
Glycine
-
ChIP lysis buffer
-
Sonicator
-
Antibody against H3K9me3
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
SYBR Green qPCR master mix
-
Primers for a known KDM4B target gene promoter (e.g., AR, BMYB) and a negative control region.
Procedure:
-
Cell Treatment and Crosslinking:
-
Treat cells with this compound or DMSO for 24-48 hours.
-
Crosslink proteins to DNA by adding formaldehyde to the culture medium and incubating.
-
Quench the crosslinking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against H3K9me3 overnight.
-
Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers for the promoter region of a KDM4B target gene and a negative control region.
-
Analyze the data using the percent input method or fold enrichment over a negative control antibody (e.g., IgG). An increase in H3K9me3 enrichment at the target gene promoter in this compound-treated cells indicates target engagement.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Role of Histone Demethylase KDM4B in Myc Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM4B Histone Demethylase Inhibition Attenuates Tumorigenicity of Malignant Melanoma Cells by Overriding the p53-Mediated Tumor Suppressor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of NCGC00244536: A Comparative Guide for Researchers
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the cross-reactivity of the potent KDM4B inhibitor, NCGC00244536, with other members of the JMJD2 family of histone demethylases. This guide provides an objective analysis of the inhibitor's performance, supported by experimental data, to aid in the design and interpretation of preclinical research.
This compound has emerged as a valuable chemical probe for studying the biological roles of KDM4B (also known as JMJD2B), an enzyme implicated in the progression of various cancers, including prostate cancer. Understanding its selectivity profile is paramount for accurate data interpretation and the development of next-generation therapeutic agents.
Potency and Selectivity Profile of this compound
This compound is a highly potent inhibitor of KDM4B, exhibiting an IC50 value of approximately 10 nM.[1][2] While demonstrating significant potency for its primary target, studies have shown that it also interacts with other members of the JMJD2/KDM4 family, namely JMJD2A (KDM4A), JMJD2C (KDM4C), and JMJD2D (KDM4D). The following table summarizes the available inhibitory activity data.
| Target Enzyme | IC50 (nM) | Reference |
| JMJD2B (KDM4B) | ~10 | [1][2] |
| JMJD2A (KDM4A) | Active at 10 µM | [1] |
| JMJD2C (KDM4C) | Active at 10 µM | [1] |
| JMJD2D (KDM4D) | Active at 10 µM | [1] |
Note: Specific IC50 values for JMJD2A, JMJD2C, and JMJD2D are not yet publicly available, with current literature indicating inhibition at a concentration of 10 µM.[1]
This compound has been shown to be selective against other histone demethylases such as KDM5A/JARID1 and lysine-specific demethylase 1 (LSD1).[1]
Experimental Methodologies
The inhibitory activity of this compound against the JMJD2 family of enzymes was determined using a biochemical AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) assay. This robust and sensitive method is widely used for studying enzyme kinetics and screening for inhibitors.
AlphaLISA® Assay Protocol for JMJD2/KDM4 Activity
Objective: To measure the enzymatic activity of JMJD2 family members and determine the potency of inhibitors.
Principle: This assay quantifies the demethylation of a biotinylated histone H3 peptide substrate by the JMJD2 enzyme. The demethylated product is recognized by a specific antibody conjugated to an acceptor bead. In the presence of a streptavidin-coated donor bead that binds to the biotinylated peptide, excitation of the donor bead results in a luminescent signal from the acceptor bead when they are in close proximity. Enzyme inhibition leads to a decrease in the luminescent signal.
Materials:
-
Recombinant human JMJD2A, JMJD2B, JMJD2C, and JMJD2D enzymes
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
-
AlphaLISA® anti-demethylated histone antibody acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20)
-
Co-factors: Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂), α-ketoglutarate, and L-ascorbic acid
-
This compound and other control inhibitors
-
384-well white opaque assay plates
-
AlphaScreen-capable microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer. Prepare a master mix of the JMJD2 enzyme and co-factors in assay buffer. Prepare the biotinylated histone peptide substrate in assay buffer.
-
Enzyme Reaction:
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of the enzyme/co-factor mix to each well.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the demethylation reaction by adding 5 µL of the histone peptide substrate to each well.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Add 5 µL of the acceptor beads to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the donor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the uninhibited control and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
The JMJD2 family of enzymes plays a crucial role in various cellular processes, and their dysregulation is implicated in cancer. For instance, in prostate cancer, JMJD2A has been shown to be a key component of the ETV1/YAP1 signaling axis, which promotes tumorigenesis.[3][4][5][6] Understanding the impact of inhibitors like this compound on these pathways is a critical area of research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. KDM4/JMJD2 Histone Demethylase Inhibitors Block Prostate Tumor Growth by Suppressing the Expression of AR and BMYB-Regulated Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone demethylase JMJD2A drives prostate tumorigenesis through transcription factor ETV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone demethylase JMJD2A drives prostate tumorigenesis through transcription factor ETV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
NCGC00244536 Demonstrates Potent Efficacy in Drug-Resistant Cancer Cell Lines, Outperforming Standard Chemotherapeutics
For Immediate Release
[City, State] – [Date] – The novel KDM4B inhibitor, NCGC00244536, has shown significant cytotoxic and anti-proliferative effects in a range of cancer cell lines, including those resistant to standard-of-care chemotherapeutic agents. This emerging therapeutic agent presents a promising alternative for challenging cancer types, with data suggesting its potential to overcome existing drug resistance mechanisms.
This compound is a potent inhibitor of KDM4B, a histone demethylase, with an IC50 of approximately 10 nM.[1][2][3][4] Its mechanism of action, targeting epigenetic regulation, offers a distinct advantage in cancers where resistance to conventional DNA-damaging agents or microtubule inhibitors has developed.
Comparative Efficacy in Cancer Cell Lines
Initial studies have highlighted the broad anti-cancer activity of this compound. It effectively inhibits the growth of various cancer cell lines, including prostate (PC3, LNCaP, VCaP), breast (MDA-MB-231, MCF-7), and melanoma (SK-MEL-5, G-361) cells, often with IC50 values in the sub-micromolar to low micromolar range.[1][5]
While direct head-to-head studies in a comprehensive panel of drug-resistant cell lines are still emerging, preliminary data and the known role of its target, KDM4B, in chemoresistance suggest a favorable profile for this compound. For instance, functional inhibition of KDM4B has been shown to reduce cisplatin (B142131) resistance in non-small cell lung cancer (NSCLC) cells.[6] Furthermore, in melanoma cell lines, this compound exhibited more pronounced cytotoxic and antiproliferative effects compared to the FDA-approved drug dacarbazine.[5]
The following tables summarize the available data on the efficacy of this compound in various cancer cell lines and provide a comparative overview with standard chemotherapeutics in both sensitive and resistant contexts where data is available.
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| PC3 | Prostate Cancer (AR-negative) | 0.04 | [1] |
| LNCaP | Prostate Cancer (AR-positive) | Sub-micromolar | [1] |
| VCaP | Prostate Cancer (AR-positive) | Sub-micromolar | [1] |
| MDA-MB-231 | Breast Cancer | Micromolar | [1] |
| MCF-7 | Breast Cancer | Micromolar | [1] |
| SK-MEL-5 | Melanoma | Not specified | [5] |
| G-361 | Melanoma | Not specified | [5] |
Table 1: Efficacy of this compound in Various Cancer Cell Lines
| Drug | Sensitive Cell Line (IC50, µM) | Resistant Cell Line (IC50, µM) | Fold Resistance | Reference |
| Cisplatin | A549 (1.58) | A549/CisR (23.60) | 15 | [7] |
| H460 (5.72) | H460/CisR (30.40) | 5.3 | [7] | |
| SKMES-1 (4.09) | SKMES-1/CisR (16.0) | 3.9 | [7] | |
| MOR (6.39) | MOR/CisR (31.98) | 5.0 | [7] | |
| Doxorubicin (B1662922) | MCF-7 (0.16 - 9.908) | MCF-7/ADR or MCF-7/Dox (1.53 - 13.39) | ~10 - 1.35 | [8][9] |
| MDA-MB-231 (0.16) | MDA-MB-231/DR250 (1.53) | ~9.6 | [9] | |
| Paclitaxel | SKOV3 (0.00319) | SKOV3-TR (2.176) | ~682 | [10] |
Table 2: Reported IC50 Values for Standard Chemotherapeutics in Sensitive and Resistant Cancer Cell Lines. Note: IC50 values can vary between studies due to different experimental conditions.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the histone demethylase KDM4B. Overexpression of KDM4B is associated with the progression of several cancers, including prostate, breast, and lung cancer.[6][11] By inhibiting KDM4B, this compound leads to an increase in histone methylation (specifically H3K9me3), which in turn alters gene expression.[5] This epigenetic modification can suppress the transcription of key oncogenes and cell cycle regulators, leading to cell cycle arrest and apoptosis.[5]
One of the key pathways affected by this compound is the p53 tumor suppressor pathway. Inhibition of KDM4B has been shown to upregulate MDM2, which leads to the degradation of p53.[5] Despite the reduction in p53, this intervention promotes apoptosis and senescence through the activation of downstream effectors like Bax, cleaved caspase-3, and caspase-7, and a decrease in pro-survival proteins such as Bcl-2 and Bcl-xL.[5]
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound or comparator drugs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Caption: Workflow for the Annexin V/PI apoptosis assay.
In Vivo Xenograft Model
Animal models are used to evaluate the in vivo efficacy of anti-cancer compounds.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., PC3) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., 20 mg/kg) or vehicle control via an appropriate route (e.g., subcutaneous, intraperitoneal).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histology, western blotting).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NCGC-00244536 HCl | KDM4 inhibitor | CAS# 2003260-55-5 | InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. KDM4B Histone Demethylase Inhibition Attenuates Tumorigenicity of Malignant Melanoma Cells by Overriding the p53-Mediated Tumor Suppressor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 9. Enhancing chemosensitivity of wild-type and drug-resistant MDA-MB-231 triple-negative breast cancer cell line to doxorubicin by silencing of STAT 3, Notch-1, and β-catenin genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Glutamine Uptake Resensitizes Paclitaxel Resistance in SKOV3-TR Ovarian Cancer Cell via mTORC1/S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
A Phenotypic Showdown: The Specificity of NCGC00244536 Versus the Broad Stroke of Pan-KDM Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate landscape of epigenetic modulators, the choice between a targeted inhibitor and a broader-acting agent is a critical juncture. This guide provides an objective comparison of the phenotypic effects of NCGC00244536, a potent KDM4B inhibitor, and several pan-KDM inhibitors, supported by experimental data to inform strategic research and development decisions.
This comparative analysis delves into the biochemical potency, cellular phenotypes, and underlying mechanisms of action of this compound in contrast to prominent pan-KDM inhibitors such as JIB-04, IOX1, and TACH101. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways, this guide aims to equip researchers with the necessary information to select the most appropriate tool for their scientific inquiries.
At a Glance: Biochemical Potency and Selectivity
The decision to employ a specific versus a broad-spectrum inhibitor often begins with an assessment of its biochemical profile. This compound distinguishes itself with high potency and selectivity for the KDM4 subfamily, particularly KDM4B. In contrast, pan-KDM inhibitors exhibit activity across multiple KDM subfamilies, which can be advantageous for targeting pathways with redundant KDM activity but may also lead to off-target effects.
| Inhibitor | Target KDM Isoforms | IC₅₀ (nM) | Assay Type | Reference |
| This compound | KDM4B (JMJD2B) | ~10 | Antibody-based fluorometric assay | [1][2] |
| KDM4A, KDM4C, KDM4D | Inhibits at 10,000 | - | [3] | |
| KDM5A, LSD1 | Weak inhibition | - | [1] | |
| JIB-04 | JARID1A (KDM5A) | 230 | Cell-free assay | [4][5] |
| JMJD2E (KDM4E) | 340 | Cell-free assay | [4][5] | |
| JMJD3 (KDM6B) | 855 | Cell-free assay | [4][5] | |
| JMJD2A (KDM4A) | 445 | Cell-free assay | [4][5] | |
| JMJD2B (KDM4B) | 435 | Cell-free assay | [4][5] | |
| JMJD2C (KDM4C) | 1100 | Cell-free assay | [4][5] | |
| JMJD2D (KDM4D) | 290 | Cell-free assay | [4][5] | |
| IOX1 | KDM3A | 100 | - | [6] |
| KDM4A | 600 | - | [6] | |
| KDM4C | 600 | - | [7] | |
| KDM2A | 1800 | - | [7] | |
| KDM6B | 1400 | - | [7] | |
| TACH101 | KDM4A-D | 80 | - | [8] |
| KDM5 family | 140-400 | - | [8] |
Table 1: Biochemical IC₅₀ Values of this compound and Pan-KDM Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of the specified inhibitors against various KDM isoforms, highlighting the potent and selective nature of this compound for KDM4B compared to the broader activity of pan-KDM inhibitors.
Phenotypic Comparison in Cancer Cell Lines
The ultimate measure of an inhibitor's utility lies in its phenotypic impact. Both this compound and pan-KDM inhibitors have demonstrated potent anti-cancer effects across a range of cell lines, primarily through the induction of cell cycle arrest and apoptosis.
| Inhibitor | Cell Line | Cancer Type | IC₅₀/EC₅₀ (µM) | Phenotypic Effect | Reference |
| This compound | PC3 | Prostate Cancer | <1 | Growth Inhibition | [2][3] |
| DU145 | Prostate Cancer | <1 | Growth Inhibition | [3] | |
| LNCaP | Prostate Cancer | <1 | Growth Inhibition | [2][3] | |
| VCaP | Prostate Cancer | <1 | Growth Inhibition | [3] | |
| C4-2 | Prostate Cancer | <1 | Growth Inhibition | [3] | |
| MDA-MB-231 | Breast Cancer | Micromolar range | Growth Inhibition | [2] | |
| MCF-7 | Breast Cancer | Micromolar range | Growth Inhibition | [2] | |
| JIB-04 | A549 | Lung Cancer | Low nanomolar range | Growth Inhibition | [4] |
| Prostate Cancer Lines | Prostate Cancer | As low as 0.01 | Growth Inhibition | [4] | |
| TACH101 | Multiple Cancer Cell Lines | Various | 0.0027 - 0.037 | Antiproliferative | [9] |
| KYSE-150 | Esophageal Cancer | 0.033 | Apoptosis Induction | [9] | |
| MDA-MB-231 | Breast Cancer | 0.132 | Apoptosis Induction | [9] | |
| HT-29 | Colorectal Cancer | 0.092 | Apoptosis Induction | [9] |
Table 2: Cellular Anti-proliferative and Pro-apoptotic Activities. This table compares the potency of this compound and pan-KDM inhibitors in various cancer cell lines, showcasing their efficacy in inhibiting cancer cell growth and inducing apoptosis.
Mechanistic Insights: Signaling Pathways and Cellular Processes
The phenotypic outcomes observed with these inhibitors are a direct consequence of their impact on critical cellular signaling pathways and processes. Inhibition of KDMs leads to an increase in histone methylation, altering gene expression profiles that govern cell fate.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. IOX1 | Histone Demethylase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TACH101 (Zavondemstat) | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 9. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Molibresib (NCGC00244536/GSK525762) and Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Molibresib, also known as NCGC00244536, I-BET762, or GSK525762, against standard-of-care chemotherapy in relevant preclinical cancer models. Molibresib is a potent, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of oncogene transcription.[1][2][3]
Mechanism of Action: BET Inhibition
Molibresib functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains.[1] This action displaces BET proteins from chromatin, thereby preventing the transcriptional activation of key oncogenes such as MYC, which is a critical driver in many hematologic malignancies and solid tumors.[2][4] This disruption of transcriptional machinery leads to cell cycle arrest and inhibition of tumor growth.[4][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of KDM4B inhibitors in prostate cancer models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two prominent KDM4B inhibitors, NSC636819 and B3, in preclinical prostate cancer models. The information is supported by experimental data to aid in the evaluation of these compounds for further investigation.
The histone lysine (B10760008) demethylase KDM4B has emerged as a critical player in the progression of prostate cancer, particularly in the context of castration-resistant prostate cancer (CRPC). Its role in coactivating key oncogenic signaling pathways, including those driven by the androgen receptor (AR) and c-Myc, makes it an attractive therapeutic target. This guide delves into a comparative analysis of two small molecule inhibitors of KDM4B, NSC636819 and B3, summarizing their efficacy in various prostate cancer models.
Data Presentation: A Comparative Overview
The following tables provide a structured summary of the quantitative data available for NSC636819 and B3 in prostate cancer models.
Table 1: In Vitro Efficacy of KDM4B Inhibitors in Prostate Cancer Cell Lines
| Inhibitor | Cell Line | IC50 | Assay Type | Reference |
| NSC636819 | LNCaP (AR-positive) | 16.5 µM | MTT Assay | [1] |
| B3 | PC3 (AR-negative) | 40 nM | MTT Assay | [2] |
| LNCaP (AR-positive) | Sub-µM | MTT Assay | [2][3] | |
| VCaP (AR-positive) | Sub-µM | MTT Assay | [2][3] |
Table 2: In Vivo Efficacy of KDM4B Inhibitors in Prostate Cancer Xenograft Models
| Inhibitor | Cell Line Xenograft | Mouse Model | Dosage and Administration | Key Findings | Reference |
| B3 | 22Rv1 (CRPC) | Castrated Mice | 10 mg/kg and 50 mg/kg, intraperitoneally, 3 times/week for 2 weeks | Dose-dependent suppression of tumor growth. | [4][5] |
| VCaP (CRPC) | Not Specified | 50 mg/kg, subcutaneous mini-pump for 7 days | Inhibition of tumor growth. | [4][5] | |
| PC3 (AR-negative) | SCID Mice | Not specified | Significant inhibition of tumor growth. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Prostate cancer cells (LNCaP, PC3, VCaP) were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the KDM4B inhibitors (NSC636819 or B3) or vehicle control (e.g., DMSO).
-
Incubation: The plates were incubated for a specified period (e.g., 72 hours).
-
MTT Addition: Following incubation, MTT solution was added to each well, and the plates were incubated for an additional 1-4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and a solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The results were expressed as a percentage of the vehicle-treated control, and IC50 values were calculated.
Prostate Cancer Xenograft Models
In vivo efficacy of KDM4B inhibitors was evaluated using xenograft models, where human prostate cancer cells are implanted into immunodeficient mice.
-
Cell Implantation: A suspension of prostate cancer cells (e.g., 22Rv1, VCaP, PC3) in a suitable medium (e.g., Matrigel) was subcutaneously injected into the flank of male immunodeficient mice (e.g., SCID or castrated mice).
-
Tumor Growth and Measurement: Tumors were allowed to grow to a palpable size. Tumor volume was measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.
-
Inhibitor Administration: Once tumors reached a specified volume, mice were randomized into treatment and control groups. The KDM4B inhibitor (e.g., B3) or vehicle was administered according to a predefined schedule, dosage, and route (e.g., intraperitoneal injection or subcutaneous mini-pump).
-
Monitoring: The body weight of the mice was monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., histopathology, western blotting).
Mandatory Visualizations
KDM4B Signaling in Prostate Cancer
The following diagram illustrates the central role of KDM4B in promoting prostate cancer progression through its interaction with the androgen receptor (AR) and c-Myc signaling pathways. KDM4B demethylates histone H3 at lysine 9 (H3K9me3), a repressive mark, leading to the transcriptional activation of AR and c-Myc target genes that drive cell proliferation and survival.
Experimental Workflow for In Vivo Xenograft Study
The diagram below outlines the typical workflow for assessing the efficacy of a KDM4B inhibitor in a prostate cancer xenograft model.
References
- 1. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of histone lysine demethylase KDM4B blocks the growth of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Safe Handling of NCGC00244536
Essential guidance for researchers on the appropriate disposal, handling, and storage of the KDM4B inhibitor, NCGC00244536, ensuring laboratory safety and regulatory compliance.
For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper management of chemical compounds is paramount. This document outlines the essential procedures for the safe disposal of this compound, complemented by crucial information on its handling and storage to maintain a secure research environment.
Disposal Procedures
The primary directive for the disposal of this compound is to adhere strictly to local, state, and federal regulations.[1][2] It is imperative to consult with your institution's environmental health and safety (EHS) department to ensure full compliance with all applicable guidelines.
For smaller quantities, disposal with household waste may be an option, though this should be verified with local ordinances.[3] Contaminated packaging should also be disposed of in accordance with official regulations.[2]
Key Disposal Steps:
-
Consult Regulations: Before initiating any disposal procedures, thoroughly review all relevant country, federal, state, and local regulations.[2]
-
Contact EHS: Engage with your institution's Environmental Health and Safety office for specific guidance and approved disposal protocols.
-
Waste Collection: Dispose of the substance and any contaminated materials in a designated and properly labeled waste container.
-
Professional Disposal: Utilize a licensed professional waste disposal service to handle the final removal and treatment of the chemical waste.
Safe Handling
When working with this compound, researchers should employ standard laboratory safety practices to minimize exposure and risk. The use of full personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) and Practices:
-
Gloves: Wear protective gloves.[1]
-
Protective Clothing: Don appropriate lab coats or other protective clothing.[1]
-
Eye and Face Protection: Use safety glasses or goggles for eye protection.[1]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
-
Hygiene: Wash hands thoroughly after handling the compound. Avoid eating, drinking, or smoking in the laboratory.[1]
First Aid Measures:
-
If on Skin: Wash the affected area with plenty of soap and water.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1]
-
If Inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing.[1]
Storage and Stability
Proper storage of this compound is crucial for maintaining its integrity and ensuring safety. The compound should be stored in a tightly sealed container in a cool, well-ventilated area.[2] It is also advisable to protect it from direct sunlight and sources of ignition.[2] For long-term stability, storage at -20°C is recommended.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 2003260-55-5 |
| Molecular Formula | C₂₅H₂₂N₂O₂ |
| Molecular Weight | 382.5 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| Solubility (Acetonitrile) | Slightly Soluble: 0.1-1 mg/mL |
| Solubility (DMSO) | Soluble: ≥10 mg/mL |
| λmax | 278 nm |
Experimental Protocols
This compound is a potent inhibitor of the KDM4B/JMJD2B histone lysine (B10760008) demethylase with an IC₅₀ of approximately 10 nM. It has been utilized in various cancer research studies, particularly in prostate cancer models.
Preparation of a Stock Solution:
To prepare a stock solution, this compound can be dissolved in a solvent such as DMSO. For in vivo experiments, a common protocol involves preparing a suspended solution. For example, a 2.75 mg/mL suspended solution can be made by adding a DMSO stock solution to a mixture of PEG300, Tween-80, and saline. It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.
Mechanism of Action: Signaling Pathway
This compound functions by inhibiting the KDM4 family of histone demethylases. This inhibition leads to an increase in the methylation of histone H3 at lysine 9 (H3K9me3), a marker associated with transcriptional repression. In the context of prostate cancer, this action can suppress the expression of androgen receptor (AR) and other regulated genes, thereby inhibiting tumor growth.
Caption: Mechanism of this compound in inhibiting prostate tumor growth.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
